1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Description
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Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-hydrazinyl-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H9N3O/c9-4-6-1-2-8(11-10)7(3-6)5-12/h1-3,11-12H,5,10H2 |
InChI Key |
UIASZAMCASUDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)NN |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure, Properties, and Synthetic Utility of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine in Drug Development
Executive Summary
In modern medicinal chemistry, the rapid and highly regioselective assembly of functionalized heterocycles is paramount. 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS: 1804220-33-4) is a highly specialized, polyfunctional building block engineered for the precise construction of 5-cyanoindazole scaffolds[1]. By integrating a nucleophilic hydrazine, an electrophile-precursor hydroxymethyl group, and an electron-withdrawing cyano handle onto a single phenyl ring, this molecule serves as a self-contained annulation precursor.
This technical guide deconstructs the physicochemical properties of this intermediate, explores the causality behind its reactivity, and provides a self-validating experimental workflow for its conversion into high-value indazole derivatives utilized in kinase inhibitors and PROTACs[2].
Structural Deconstruction & Electronic Properties
The synthetic value of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine lies in the "push-pull" electronic dynamics and the spatial proximity of its functional groups.
-
The Hydrazine Moiety (C1): Acts as a bidentate nucleophile. However, its nucleophilicity is tempered by the electron-withdrawing nature of the para-cyano group, which stabilizes the molecule against spontaneous degradation while remaining reactive enough for intramolecular trapping.
-
The Hydroxymethyl Group (C2): Positioned ortho to the hydrazine, this group acts as a dormant electrophile. It is stable under basic or nucleophilic conditions but can be chemoselectively oxidized to a formyl group, instantly triggering ring closure.
-
The Cyano Group (C4): Serves a dual purpose. Synthetically, it depletes electron density from the aromatic ring, facilitating smoother late-stage cross-coupling. Pharmacologically, the cyano group is a robust hydrogen-bond acceptor and a versatile handle for reduction to primary amines—ideal for attaching PEG linkers in targeted protein degraders (PROTACs).
Physicochemical Profile
The quantitative data defining this intermediate is summarized below to aid in solubility predictions and reaction solvent selection.
| Property | Value |
| Chemical Name | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine |
| CAS Registry Number | 1804220-33-4[1] |
| Molecular Formula | C |
| Molecular Weight | 163.18 g/mol [1] |
| Hydrogen Bond Donors | 4 (-NH, -NH |
| Hydrogen Bond Acceptors | 4 (N, N, O, N) |
| Topological Polar Surface Area (TPSA) | ~82.0 Ų |
| Predicted Reactivity Profile | Sensitive to strong oxidants; stable under inert atmosphere. |
Mechanistic Logic: The Annulation Pathway
A common pitfall in heterocyclic synthesis is the premature oxidation of nitrogen species. Attempting to directly oxidize the hydroxymethyl group of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine to an aldehyde will inevitably result in the oxidative destruction of the unprotected hydrazine, leading to diazonium formation or radical decomposition.
To circumvent this, we employ a Protection-Oxidation-Deprotection-Cyclization (PODC) sequence. This logic isolates the functional groups, allowing for the chemoselective transformation of the alcohol before unmasking the nucleophile for spontaneous annulation into the 1H-indazole-5-carbonitrile scaffold[3].
Reaction pathway from 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine to 1H-indazole-5-carbonitrile.
Self-Validating Experimental Protocol: Synthesis of 1H-Indazole-5-Carbonitrile
The following protocol is designed as a self-validating system. Each step includes specific In-Process Controls (IPCs) to ensure the causality of the chemical transformations is verified before proceeding.
Phase 1: Chemoselective Hydrazine Protection
-
Objective: Mask the highly reactive hydrazine to prevent oxidative degradation.
-
Procedure: Dissolve 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) and cool the vessel to 0 °C. Dropwise add di-tert-butyl dicarbonate (Boc
O, 1.05 eq). Stir for 4 hours, warming to room temperature. -
Causality: The electron-deficient nature of the aryl ring (driven by the para-cyano group) reduces the nucleophilicity of the proximal nitrogen (N1), directing Boc protection predominantly to the terminal nitrogen (N2).
-
Validation (IPC): Reaction completion is confirmed via LC-MS. The system validates success by observing the [M+H]
mass shift from 164 m/z to 264 m/z, confirming mono-protection.
Phase 2: Benzylic Oxidation
-
Objective: Convert the hydroxymethyl group to an electrophilic formyl group.
-
Procedure: To the crude N-Boc intermediate dissolved in DCM, add activated manganese dioxide (MnO
, 10.0 eq). Stir vigorously at room temperature for 12 hours. Filter the suspension through a Celite pad to remove manganese residues and concentrate the filtrate. -
Causality: MnO
is selected over Jones reagent or Swern conditions because it is a heterogeneous, mild oxidant that selectively oxidizes benzylic alcohols without cleaving the acid-sensitive Boc-protected hydrazine or over-oxidizing the aldehyde to a carboxylic acid. -
Validation (IPC): TLC (UV active) indicates a less polar spot. IR spectroscopy validates the step via the appearance of a sharp, distinct C=O stretch at ~1690 cm
.
Phase 3: Global Deprotection and Annulation
-
Objective: Unmask the hydrazine to trigger spontaneous intramolecular cyclization.
-
Procedure: Treat the oxidized intermediate with a 1:4 mixture of trifluoroacetic acid (TFA) and DCM at 0 °C. Allow the reaction to warm to room temperature over 2 hours. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO
, extract with ethyl acetate, and purify via flash chromatography. -
Causality: The acidic TFA cleaves the Boc group, generating a highly nucleophilic free hydrazine. Because the newly formed aldehyde is in extreme spatial proximity (ortho position), it acts as an immediate intramolecular electrophilic trap. Rapid condensation and subsequent dehydration yield the thermodynamically stable aromatic 1H-indazole-5-carbonitrile[2].
-
Validation (IPC):
H NMR definitively validates the cyclization by the complete disappearance of the highly deshielded aldehyde proton (~10.0 ppm) and the emergence of the characteristic indazole C3-H aromatic singlet at ~8.1 ppm[4].
Strategic Utility in Drug Development
Once cyclized, the resulting 5-cyanoindazole scaffold is a privileged structure in pharmacology. Indazoles are widely utilized as bioisosteres for indoles and benzimidazoles, offering improved metabolic stability and unique hydrogen-bonding profiles in the hinge-binding region of kinases.
Functional group logic mapping of the precursor to the 5-cyanoindazole scaffold.
The conserved cyano group at the 5-position is particularly valuable. It can participate directly in target binding via dipole interactions, or it can be subjected to controlled reduction (e.g., using Raney Nickel/H
References
-
[1] 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine - Guidechem. Guidechem. Available at:
-
[2] Synthesis of 5-Cyanoindazole and 1-Methyl and 1-Aryl-5-Cyanoindazoles. Synthetic Communications (Taylor & Francis). Available at:
-
[3] Synthesis of Diverse Nitrogen Heterocycles Explored in Denitrogenative Transformations. Wiley-VCH. Available at:
-
[4] Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ACS Publications. Available at:
Sources
Strategic Utility and Physicochemical Profiling of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS: 1804220-33-4) in Heterocyclic Scaffold Synthesis
Executive Summary
In modern drug discovery, the rapid assembly of privileged heterocyclic scaffolds is paramount. Indazoles, in particular, have garnered immense attention due to their broad spectrum of pharmacological activities and utility as pharmacophores in targeted therapies[1]. The compound 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS: 1804220-33-4) serves as a highly specialized, bifunctional building block designed for the bottom-up synthesis of substituted 1H-indazoles[2][3].
As a Senior Application Scientist, I frequently observe that the successful utilization of such bifunctional precursors hinges on understanding the competing reactivity of their functional groups. This whitepaper deconstructs the physicochemical properties of CAS 1804220-33-4 and provides a field-proven, self-validating experimental workflow for its conversion into 1H-indazole-5-carbonitrile—a crucial intermediate for downstream 4[4].
Molecular Identity & Quantitative Profiling
Before initiating any synthetic campaign, establishing the physicochemical baseline of the precursor is critical for tracking reaction progress via LC-MS and NMR. The table below summarizes the core identifiers and expected analytical data for CAS 1804220-33-4[2][3].
| Property / Analyte | Specification / Expected Value |
| Chemical Name | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine |
| CAS Number | 1804220-33-4 |
| Molecular Formula | C8H9N3O |
| Molecular Weight | 163.18 g/mol |
| SMILES String | NNC1=C(CO)C=C(C#N)C=C1 |
| Expected MS (ESI+) | m/z 164.1 [M+H]⁺ |
| Target Scaffold MS (Post-Cyclization) | m/z 144.1 [M+H]⁺ (1H-Indazole-5-carbonitrile) |
Mechanistic Utility: The Causality of Experimental Choices
The strategic value of CAS 1804220-33-4 lies in its ortho-relationship between the hydrazine and hydroxymethyl groups, perfectly pre-organizing the molecule for intramolecular cyclization[5]. However, this bifunctionality presents a distinct chemoselectivity challenge:
-
The Redox Dilemma: To trigger cyclization, the benzylic alcohol must be oxidized to an electrophilic aldehyde. However, free hydrazines are highly nucleophilic and notoriously sensitive to oxidation (rapidly degrading to diazonium species or releasing N₂ gas).
-
The Solution (Orthogonal Control): Direct oxidation of the unprotected molecule will result in catastrophic decomposition. Therefore, the hydrazine must be transiently shielded. By employing a Boc-protection strategy, we neutralize the hydrazine's redox sensitivity. Once the alcohol is safely oxidized to an aldehyde, acidic deprotection unmasks the hydrazine, which then spontaneously attacks the adjacent aldehyde.
This sequence thermodynamically drives the formation of the aromatic indazole core, making the protocol a self-validating system —if the final cyclization occurs, it inherently validates that the preceding protection and selective oxidation steps were successful[1].
Experimental Workflow: Standardized Protocol for Indazole Scaffold Generation
The following step-by-step methodology details the conversion of CAS 1804220-33-4 into the highly valuable 1H-indazole-5-carbonitrile scaffold.
Step 1: N-Protection of Hydrazine
-
Objective: Shield the oxidation-sensitive hydrazine moiety.
-
Procedure: Dissolve 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise, followed by a catalytic amount of triethylamine (TEA, 0.1 eq).
-
Validation: Stir at room temperature for 4 hours. Monitor via TLC/LC-MS until complete conversion to the N-Boc protected intermediate (m/z 264.1 [M+H]⁺) is achieved.
Step 2: Selective Benzylic Oxidation
-
Objective: Generate the electrophilic aldehyde required for ring closure.
-
Procedure: To the crude DCM solution of the Boc-protected intermediate, add activated Manganese(IV) oxide (MnO₂, 10.0 eq). MnO₂ is specifically chosen over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid hydrolyzing the nitrile group.
-
Validation: Stir vigorously at room temperature for 12 hours. Filter the black suspension through a pad of Celite to remove manganese salts. The filtrate contains the protected aldehyde, verifiable by a distinct aldehyde proton shift (~10.1 ppm) in ¹H NMR.
Step 3: Deprotection and Intramolecular Cyclization
-
Objective: Unmask the hydrazine to trigger spontaneous condensation.
-
Procedure: Concentrate the filtrate from Step 2 and redissolve the residue in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature. The acidic environment cleaves the Boc group; the liberated hydrazine immediately attacks the ortho-aldehyde, releasing water and forming the aromatic ring.
-
Validation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Purify via silica gel chromatography to isolate 4[4]. The final product is confirmed by the disappearance of the aldehyde peak and the emergence of the characteristic indazole NH broad singlet (~13.5 ppm) in ¹H NMR.
Pathway Visualization
The logical progression of the orthogonal protection and cyclization strategy is mapped below.
Fig 1. Orthogonal protection and cyclization workflow for CAS 1804220-33-4.
References
- Guidechem. "1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine - CAS 1804220-33-4." Guidechem Database.
- Capotchem. "1804220-33-4 | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine." Capotchem Catalog.
- ChemBK. "1H-indazole-5-carbonitrile - Physico-chemical Properties and Preparation." ChemBK Database.
- Chandramouli et al. "Synthesis of Novel N1 and N2 Indazole Derivatives." ResearchGate.
- PMC. "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review." National Institutes of Health.
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- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
Advanced Safety and Handling Whitepaper: 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
As modern drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, compounds like 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS: 1804220-33-4) have emerged as critical synthetic intermediates[1][2]. However, the convergence of a reactive hydrazine moiety, an electrophilic benzonitrile core, and a polar hydroxymethyl group presents a highly complex toxicological profile.
This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate. Designed for senior researchers and scale-up chemists, it provides a mechanistically grounded, self-validating framework for handling this specific chemical entity, ensuring that safety protocols are driven by chemical causality rather than mere compliance.
Part 1: Mechanistic Toxicology & Structural Profiling
To design effective laboratory safety protocols, one must first understand the molecular etiology of the compound's hazards. The toxicity of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is synergistic, driven by its three primary functional groups:
-
The Hydrazine Moiety (Hemolytic & Genotoxic Risk): Substituted phenylhydrazines are notoriously toxic, corrosive, and potentially carcinogenic[3]. Upon systemic absorption, the hydrazine group acts as a potent reducing agent. Within erythrocytes, it undergoes auto-oxidation, an electron-transfer event that generates reactive oxygen species (ROS) and oxidizes hemoglobin to methemoglobin. This culminates in severe lipid peroxidation and hemolytic anemia[4]. Furthermore, the indirect alkylation of DNA by hydrazine radical intermediates drives its genotoxic (H341) and carcinogenic (H350) classifications[4].
-
The Benzonitrile Core: The cyano-substituted aromatic ring introduces secondary toxicity. Benzonitriles are harmful if swallowed or absorbed through the skin[5]. While they are primarily metabolized via aromatic hydroxylation rather than direct cyanide release in vivo, thermal decomposition or reaction with strong acids can liberate highly toxic hydrogen cyanide (HCN) and nitrogen oxide fumes[6][7].
-
The Hydroxymethyl Group: While seemingly benign, this moiety increases the molecule's hydrophilicity and hydrogen-bonding capacity. This alters its partition coefficient, potentially enhancing dermal penetration rates compared to highly lipophilic analogs, reinforcing the "Fatal in contact with skin" (H310) designation.
Mechanistic pathway of phenylhydrazine-induced hemolytic anemia and oxidative stress.
Part 2: Quantitative Safety Data & GHS Profiling
The following table synthesizes the physicochemical and hazard data for this compound, extrapolating specific GHS classifications from its constituent functional groups to establish a conservative, worst-case safety baseline[1][5].
| Property / Hazard Classification | Value / Designation | Mechanistic Rationale |
| CAS Number | 1804220-33-4 | Unique chemical identifier[1][2]. |
| Molecular Weight | 163.18 g/mol | C8H9N3O[1][2]. |
| Acute Toxicity (Dermal) | Danger: Fatal in contact with skin (H310) | Rapid transdermal absorption leading to systemic hemolysis[4]. |
| Acute Toxicity (Inhalation/Oral) | Danger: Toxic if swallowed/inhaled (H301+H331) | High reactivity of the hydrazine group with mucosal and gastrointestinal epithelia. |
| Carcinogenicity & Mutagenicity | Danger: May cause cancer (H350); Suspected genetic defects (H341) | DNA alkylation via reactive radical intermediates[4]. |
| Specific Target Organ Toxicity | Danger: Causes damage to organs (H370, H372) | Chronic exposure selectively damages the blood (hemolysis), spleen, and liver[3]. |
| Environmental Hazard | Warning: Very toxic to aquatic life (H400) | High ecotoxicity characteristic of substituted hydrazines. |
Part 3: Self-Validating Laboratory Handling Protocols
Standard operating procedures often fail when operators do not understand the why behind the what. The following step-by-step methodology is designed as a self-validating system: each step acts as a physical or logical verification of the previous one, ensuring absolute containment.
Methodology: Inert-Atmosphere Transfer and Reaction Setup
Objective: Prevent auto-oxidation of the hydrazine moiety and eliminate dermal/inhalation exposure risks.
-
Environmental Verification: Ensure the ducted fume hood is operating at a face velocity of 80–100 fpm.
-
Causality: Phenylhydrazine derivatives are highly toxic via inhalation (H331); adequate face velocity is the primary engineering control against aerosolized particulates or vapors.
-
-
PPE Stratification: Don a chemically resistant lab coat, ANSI-approved safety goggles, and double gloves (inner nitrile, outer chloroprene)[8].
-
Causality: Chloroprene offers superior resistance to organic nitrogen compounds, while the inner nitrile acts as a high-contrast fail-safe indicator if the outer layer is breached[8].
-
-
Atmospheric Control: Purge the reaction vessel and the weighing containment area with ultra-high-purity Argon or Nitrogen.
-
Causality: Hydrazines darken and degrade upon exposure to atmospheric oxygen, forming reactive byproducts that compromise both operator safety and reaction yield[3].
-
-
Mass Transfer: Weigh the compound using a static-dissipative spatula into a pre-tared, sealable vial within the hood. Immediately cap the vial before transferring it to the primary reaction manifold.
-
Solvent Introduction: Introduce anhydrous solvents (e.g., benzene, THF) via syringe through a septum under positive argon pressure.
-
Causality: This closed-system addition prevents localized concentration spikes and mitigates the splashing of a fatal-on-contact solute.
-
Self-validating laboratory workflow for handling reactive hydrazine derivatives.
Part 4: Emergency Response & Decontamination
Emergency responses must be executed with an understanding of the chemical's reactivity profile.
-
Spill Protocol: Do not sweep dry powders, as this generates inhalable toxic dust. Dampen the spill with water or a dilute 5% sodium hypochlorite (bleach) solution.
-
Dermal Exposure: Immediate removal of contaminated clothing is critical. Flush the affected area with copious amounts of water in a safety shower for a minimum of 15 minutes[8].
-
Causality: Because the compound is fatal via skin absorption (H310), rapid mechanical dilution is the only effective method to halt transdermal flux before systemic hemolysis initiates.
-
References
-
Capotchem. "1804220-33-4 | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine". Available at: [Link]
-
PubChem (NIH). "Benzonitrile, m-chloro- | C7H4ClN | CID 13015". Available at: [Link]
-
University of Georgia (UGA) Research Safety. "1-Acetyl-2-phenylhydrazine-114-83-0". Available at:[Link]
-
Jindun Chemical. "What Is Phenylhydrazine (PHY) and Why It's Important in Organic Synthesis". Available at:[Link]
-
Grokipedia. "Benzonitrile". Available at: [Link]
-
Assignment Point. "Phenylhydrazine (Properties, Production, Uses)". Available at: [Link]
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- 2. 1804220-33-4 | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine - 科邦特化工 [capotchem.cn]
- 3. What Is Phenylhydrazine (PHY) and Why It's Important in Organic Synthesis [jindunchemical.com]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Benzonitrile | 100-47-0 [smolecule.com]
- 7. grokipedia.com [grokipedia.com]
- 8. research.uga.edu [research.uga.edu]
Precise Molecular Weight and Formula Determination of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS: 1804220-33-4)
Executive Summary & Structural Profiling
In modern drug development workflows, the stoichiometric precision of building blocks is non-negotiable. 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine serves as a highly versatile precursor for the synthesis of complex heterocycles, such as indazoles and triazoles, which are ubiquitous in kinase inhibitor design.
As an Application Scientist, I approach the physicochemical profiling of this compound by first deconstructing its molecular architecture. The compound consists of a central phenyl ring trisubstituted with functional groups that dictate its reactivity:
-
Hydrazine Moiety (-NH-NH₂): Acts as a potent bis-nucleophile, essential for cyclization reactions.
-
Cyano Group (-C≡N): An electron-withdrawing group (EWG) that activates the aromatic ring for nucleophilic substitution and serves as a robust hydrogen-bond acceptor.
-
Hydroxymethyl Group (-CH₂OH): Modulates lipophilicity and provides an additional handle for functionalization.
By summing the atomic contributions of these groups (C₆H₃ + N₂H₃ + CN + CH₃O), we derive the exact molecular formula: C₈H₉N₃O (1)[1].
Quantitative Physicochemical Data
To ensure accurate molarity calculations during high-throughput screening or scale-up synthesis, the quantitative data is summarized below.
| Property | Value |
| Chemical Name | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine |
| CAS Registry Number | 1804220-33-4 |
| Molecular Formula | C₈H₉N₃O |
| Average Molecular Weight | 163.18 g/mol |
| Monoisotopic Mass | 163.0746 Da |
| Theoretical Exact Mass [M+H]⁺ | 164.0818 Da |
| Elemental Composition | C (58.88%), H (5.56%), N (25.75%), O (9.81%) |
Synthetic Workflow & Logical Architecture
The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The strong electron-withdrawing effect of the para-cyano group depletes electron density from the aromatic ring, specifically lowering the activation energy for nucleophilic attack at the para position (2)[2].
Workflow for the SNAr synthesis and analytical validation of the target hydrazine derivative.
Experimental Methodologies
To guarantee scientific integrity, every protocol must function as a self-validating system. The methodologies below detail not just the how, but the causality behind each experimental choice.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis
Objective: To synthesize 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine with high regioselectivity. Causality & Logic: The starting material, 4-fluoro-3-(hydroxymethyl)benzonitrile, contains a highly electronegative fluorine atom. Fluoride is an excellent leaving group in SNAr reactions because its electronegativity stabilizes the transient Meisenheimer intermediate. Hydrazine hydrate is used in a 3-fold excess to prevent the formation of symmetrical bis-aryl hydrazines, driving the equilibrium strictly toward the mono-substituted product.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of 4-fluoro-3-(hydroxymethyl)benzonitrile in anhydrous ethanol to achieve a 0.2 M concentration. Rationale: Ethanol provides sufficient solubility for the precursor while supporting the required reflux temperature without degrading the hydrazine nucleophile.
-
Reagent Addition: Slowly add 3.0 eq of hydrazine hydrate dropwise at 0°C. Rationale: The initial nucleophilic attack is exothermic; controlled addition prevents thermal runaway and the formation of unwanted side-products.
-
Reflux & Monitoring: Elevate the temperature to 80°C and reflux for 4 hours. Establish a self-validating check by monitoring the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase until the precursor spot is fully consumed.
-
Quenching: Cool the mixture to room temperature and pour it into ice-cold distilled water. The target product (MW: 163.18) will precipitate out of the solution.
-
Isolation: Filter the precipitate under a vacuum and wash it with cold water to remove any unreacted hydrazine. Recrystallize from ethanol to yield the pure C₈H₉N₃O product.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Verification
Objective: To validate the exact molecular weight and confirm the structural integrity of the synthesized batch. Causality & Logic: Hydrazine derivatives are inherently basic due to the lone electron pairs on the nitrogen atoms. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique, as it readily protonates the basic amine to form a highly stable [M+H]⁺ ion (3)[3].
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the hydrazine moiety.
-
Degassing: Sonicate and degas the sample for 5 minutes. Rationale: Hydrazines are sensitive to oxidative degradation; removing dissolved oxygen prevents the formation of azo-artifacts during analysis.
-
Internal Calibration: Spike the sample with a known internal standard (e.g., reserpine) to create a self-validating system that calibrates mass accuracy in real-time.
-
Data Acquisition: Inject 2 µL into the LC-HRMS (Q-TOF) system. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Scan the m/z range of 100-500.
-
Validation: Extract the chromatogram for the theoretical [M+H]⁺ mass of 164.0818 Da. Confirm that the observed mass falls within a mass error of < 5 ppm compared to the theoretical monoisotopic mass, verifying the C₈H₉N₃O formula.
References
-
Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Source: Drug Discoveries & Therapeutics (DDT Journal) URL: [Link]
Sources
Toxicological Profile of Phenylhydrazine Derivatives in Research: A Technical Guide
Executive Summary
Phenylhydrazine (PHZ) and its derivatives remain the "gold standard" agents for inducing experimental hemolytic anemia, despite their significant toxicity profile. Their utility lies in their ability to rapidly and reproducibly mimic extravascular hemolysis, providing a critical model for studying erythropoiesis, iron metabolism, and bilirubin clearance. However, the window between a therapeutic research dose and lethal systemic toxicity is narrow. This guide synthesizes the mechanistic basis of PHZ toxicity with rigorous experimental protocols, ensuring researchers can generate high-fidelity data while maintaining strict safety standards.
Part 1: Chemical & Metabolic Basis of Toxicity
The Hydrazine Core and Auto-oxidation
The toxicity of PHZ stems from its hydrazine moiety (
Mechanism of Action:
-
Auto-oxidation: Upon entering the bloodstream, PHZ reacts with oxyhemoglobin (
). -
Radical Generation: This reaction generates the phenyl radical (
) , superoxide anion ( ), and hydrogen peroxide ( ). -
Lipid Peroxidation: The phenyl radical attacks the cytoskeletal proteins (spectrin/actin) and membrane lipids of the erythrocyte, compromising membrane integrity.
Metabolic Activation & Detoxification
While the erythrocyte is the primary target, systemic metabolism occurs in the liver via the Cytochrome P450 system.
-
Bioactivation: CYP450 enzymes can oxidize PHZ to phenyldiazene, which further degrades to benzene and nitrogen gas.
-
Heme Destruction: A critical toxicological insight is that PHZ is a "suicide substrate" for CYP450. The generated phenyl radicals can alkylate the heme group of the P450 enzyme itself, leading to irreversible inactivation (specifically CYP2E1 and CYP1A2). This explains why repeated high dosing can lead to unpredictable pharmacokinetics—the animal loses its ability to metabolize the drug.
Visualization: The Cascade of Oxidative Hemolysis
The following diagram maps the causality from systemic injection to erythrophagocytosis.
Caption: Mechanistic pathway of PHZ-induced hemolysis.[1][2][3] Note the dual attack on membrane lipids and Hemoglobin stability.[1]
Part 2: Hematotoxicity & Experimental Protocols
The Core Phenotype: Heinz Body Anemia
The hallmark of PHZ toxicity is the formation of Heinz bodies —aggregates of denatured hemoglobin attached to the inner RBC membrane.[1] These rigid inclusions prevent the RBC from passing through the splenic sinusoids, triggering removal by splenic macrophages (erythrophagocytosis).
Comparison of Derivatives:
| Compound | CAS No. | Reactivity Profile | Research Application |
|---|---|---|---|
| Phenylhydrazine HCl | 59-88-1 | High. Rapid onset (24-48h). Unstable in solution. | Acute hemolytic anemia models; Reticulocyte production studies. |
| Acetylphenylhydrazine | 114-83-0 | Moderate. Slower metabolism due to acetyl group. | Sub-chronic models; Controlled hemolysis with lower mortality risk. |
Validated Experimental Protocol (Rodent Model)
Expert Insight: Do not rely solely on weight-based dosing. The "Self-Validating" step is the reticulocyte count. If reticulocytes do not rise by Day 4, the bone marrow is suppressed (toxicity overdose) rather than stimulated (compensated hemolysis).
Protocol for Acute Anemia Induction (Mice/Rats):
-
Preparation: Dissolve Phenylhydrazine Hydrochloride in sterile PBS immediately before use. Buffer to pH 7.4 with NaOH if necessary to prevent injection site necrosis (PHZ HCl is acidic).
-
Dosage Strategy:
-
Day 0: 60 mg/kg (Mice) or 40 mg/kg (Rats) via Intraperitoneal (IP) injection.
-
Day 1: 60 mg/kg (Mice) or 40 mg/kg (Rats) IP.
-
Day 3: Optional maintenance dose (30 mg/kg) if hematocrit >30%.
-
-
Monitoring (The Validation Loop):
-
24h: Methemoglobinemia visible (brown blood).
-
48-72h: Nadir of Hematocrit (typically drops to 20-30%).
-
96h+: Reticulocytosis (immature RBCs) peaks.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for PHZ-induced anemia. The decision node at Day 3 prevents overdose.
Part 3: Systemic Toxicity & Safety
Non-Target Organ Toxicity
While anemia is the goal, PHZ is a systemic toxin.
-
Hepatotoxicity: Iron overload (hemosiderosis) from lysed RBCs accumulates in Kupffer cells. High doses cause hepatocellular necrosis.
-
Genotoxicity: PHZ causes DNA strand breaks and is a known carcinogen (vascular tumors).[1]
-
Skin/Mucosa: Potent skin sensitizer and irritant.
Safety & Handling Protocols
CRITICAL WARNING: Do NOT use bleach (sodium hypochlorite) to neutralize phenylhydrazine spills.
-
Reasoning: Reaction with oxidizers can be violent and produce toxic diazo compounds or chloramines.
Correct Spill Protocol:
-
Evacuate & PPE: Wear butyl rubber gloves (nitrile is permeable to hydrazines over time), safety goggles, and a respirator if powder is aerosolized.
-
Containment: Use inert absorbents (vermiculite or sand).
-
Disposal: Collect in a sealed hazardous waste container labeled "Toxic - Hydrazine Derivative." Dispose via high-temperature incineration.
References
-
Berger, J. (2007).[1] Phenylhydrazine haematotoxicity.[1][4][5] Journal of Applied Biomedicine, 5, 125–130. Link
-
Pandey, K., et al. (2014).[6] Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. American Journal of Phytomedicine and Clinical Therapeutics, 2(3), 390-394. Link
-
McMillan, D. C., et al. (2005). Pro-oxidant and antioxidant mechanisms in the induction of hemolytic anemia by phenylhydrazine.[1][3] Toxicological Sciences. Link
-
National Institute for Occupational Safety and Health (NIOSH). (2014). Phenylhydrazine: Systemic Agent.[1][5] CDC Emergency Response Database. Link
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine. Link
Sources
Methodological & Application
Application Note: Synthesis and Process Optimization of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Executive Summary
This application note details a highly optimized, three-step synthetic protocol for the preparation of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS: 1804220-33-4)[1]. Polyfunctionalized arylhydrazines are critical building blocks in modern drug discovery, frequently utilized in Fischer indole syntheses and the construction of bioactive indazole scaffolds. By establishing a self-validating experimental workflow, this guide provides researchers with the mechanistic rationale and in-process controls (IPCs) required to navigate the chemoselectivity challenges inherent to this molecule.
Chemical Context & Structural Rationale
The target compound features three distinct functional groups on a single phenyl ring: a nucleophilic hydrazine, a hydrogen-bonding hydroxymethyl group, and an electron-withdrawing cyano group. Handling related cyanophenylhydrazines requires strict safety protocols due to their potential as respiratory and dermal irritants. Furthermore, substituted benzonitriles containing oxygenated and amino moieties exhibit a strong affinity for polar solvents, which dictates our downstream extraction and isolation strategies[2].
The retrosynthetic strategy relies on the precise structural mapping of the target's functional groups. The para-relationship between the hydrazine and the cyano group, alongside the ortho-relationship of the hydroxymethyl group, perfectly maps to the commercially available precursor 2-amino-5-cyanobenzoic acid . By selectively reducing the carboxylic acid to a hydroxymethyl group, the precursor's amine and nitrile are perfectly positioned to become the C1-hydrazine and C4-cyano groups of the final product, respectively.
Fig 1. Three-step synthetic workflow for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine.
Experimental Protocols & Mechanistic Causality
Phase 1: Chemoselective Reduction to 4-Amino-3-(hydroxymethyl)benzonitrile
The synthesis begins with the reduction of 2-amino-5-cyanobenzoic acid to 4-amino-3-(hydroxymethyl)benzonitrile (CAS: 76163-62-7)[3].
-
Mechanistic Causality: The objective is to reduce the carboxylic acid to a primary alcohol without affecting the sensitive cyano group. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) lack chemoselectivity and will rapidly reduce the nitrile to a primary amine. Borane-THF (BH₃·THF), however, acts as an electrophilic reducing agent. It coordinates preferentially with the electron-rich carboxylate oxygen, facilitating reduction at room temperature, while the electron-deficient nitrile remains unreactive under these mild conditions.
Step-by-Step Procedure:
-
Purge a flame-dried round-bottom flask with Argon to ensure an anhydrous environment.
-
Dissolve 2-amino-5-cyanobenzoic acid (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add BH₃·THF (1 M in THF, 2.5 eq) dropwise over 30 minutes. Note: Dropwise addition controls the exothermic evolution of hydrogen gas and prevents localized heating that could trigger unwanted nitrile reduction.
-
Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Self-Validating IPC: Perform TLC (Hexane:EtOAc 1:1). The reaction is complete when the baseline carboxylic acid spot disappears, replaced by a new, higher Rf spot corresponding to the alcohol.
-
Quench carefully by adding methanol dropwise at 0 °C to destroy excess borane.
-
Concentrate under reduced pressure, extract with EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and evaporate to yield the intermediate.
Phase 2: Electrophilic Nitrosation (Diazotization)
-
Mechanistic Causality: The formation of the diazonium salt via the reaction of the primary amine with in situ generated nitrous acid (from NaNO₂ and HCl) is highly exothermic. Aryl diazonium salts are thermodynamically unstable. If the internal temperature exceeds 5 °C, the diazonium species will undergo rapid nitrogen extrusion (N₂ gas evolution), generating a highly reactive aryl cation that immediately reacts with water to form an undesired phenol byproduct.
Step-by-Step Procedure:
-
Suspend 4-amino-3-(hydroxymethyl)benzonitrile (1.0 eq) in a mixture of distilled water and concentrated HCl (3.0 eq). Cool the suspension to 0 °C.
-
Dissolve NaNO₂ (1.1 eq) in a minimal volume of cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension, maintaining the internal temperature strictly between 0 °C and 5 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Self-Validating IPC: Dip a piece of starch-iodide indicator paper into the mixture. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating that the diazotization is complete.
Phase 3: Nucleophilic Reduction to Hydrazine
-
Mechanistic Causality: Reducing the diazonium salt to a hydrazine requires a reagent that will not cleave the newly formed N-N bond or reduce the cyano group. Catalytic hydrogenation (e.g., Pd/C with H₂) would indiscriminately reduce the nitrile. Tin(II) chloride (SnCl₂) in acidic media provides a precise, 4-electron reduction pathway (via a diazene intermediate), exclusively targeting the diazonium group.
Fig 2. Mechanistic causality of the 4-electron diazonium reduction by SnCl2.
Step-by-Step Procedure:
-
In a separate flask, dissolve SnCl₂·2H₂O (3.0 eq) in concentrated HCl and cool to 0 °C.
-
Transfer the cold diazonium salt solution (from Phase 2) dropwise into the SnCl₂ solution under vigorous stirring.
-
Allow the reaction mixture to stir for 2 hours, gradually warming to room temperature.
-
Self-Validating IPC: The successful reduction is visually confirmed by the heavy precipitation of the target compound as a hydrochloride salt.
-
Filter the precipitate, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum to afford the final product[4].
Quantitative Data & Process Parameters
Table 1: Physicochemical Properties of Target Compound
| Property | Value |
| Compound Name | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine |
| CAS Registry Number | 1804220-33-4 |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Appearance | Off-white to pale yellow solid (isolated as HCl salt) |
| Solubility Profile | Soluble in DMSO, Methanol, and Water (as hydrochloride salt) |
Table 2: Reaction Parameters & Yield Optimization
| Step | Reagents / Equivalents | Temp (°C) | Time (h) | Expected Yield | Critical Control Point (CCP) |
| 1. Reduction | BH₃·THF (2.5 eq) | 0 → 25 | 4.0 | 82 - 88% | Dropwise addition to prevent thermal nitrile reduction. |
| 2. Diazotization | NaNO₂ (1.1 eq), HCl | 0 - 5 | 0.5 | N/A (Transient) | Strict thermal control to prevent phenol byproduct formation. |
| 3. Hydrazine Prep | SnCl₂·2H₂O (3.0 eq) | < 5 → 25 | 2.0 | 75 - 80% | Vigorous stirring during diazonium transfer to ensure rapid 4e⁻ reduction. |
References
-
Capotchem. "1804220-33-4 | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine." Capotchem. URL: [Link]
Sources
Using 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine in Lenvatinib synthesis
This Application Note is designed for process chemists and analytical scientists involved in the development and quality control of Tyrosine Kinase Inhibitors (TKIs).
It addresses a specific technical nuance: 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS 1804220-33-4) is canonically a precursor for Indazole-based TKIs (e.g., Axitinib), whereas Lenvatinib (E7080) is a Quinoline-based TKI.
Therefore, this guide treats the subject with high-level scientific integrity, categorizing the use of this hydrazine in a Lenvatinib workflow as either:
-
A Structural Misidentification Resolution (Clarifying the correct Quinoline vs. Indazole routes).
-
A Critical Impurity Reference Standard (Used to monitor cross-contamination in multi-product TKI manufacturing facilities).
-
A Fragment-Based Drug Design (FBDD) Analog (Synthesizing hybrid inhibitors).
Focus: Lenvatinib (E7080) Process Control & Structural Differentiation
Executive Summary
Lenvatinib Mesylate is a multiple receptor tyrosine kinase (RTK) inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET. Its core pharmacophore consists of a quinoline-carboxamide scaffold linked to a cyclopropane-urea moiety.
The compound 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is a specialized building block. While often mistaken for a Lenvatinib precursor due to the shared "cyano-phenyl" motif, it is the primary precursor for 5-cyano-1H-indazole , the core scaffold of Axitinib .
In a Lenvatinib development context, this hydrazine is utilized primarily to:
-
Synthesize Impurity Standards: To validate analytical methods (HPLC/LC-MS) against potential cross-contamination from parallel TKI production lines.
-
Genotoxic Impurity (GTI) Profiling: Hydrazines are structural alerts; this specific molecule serves as a "worst-case" surrogate for hydrazine-based degradation studies.
Chemical Context & Reaction Logic[1][2][3][4][5]
The Lenvatinib Scaffold (The Target)
Lenvatinib is synthesized via the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea . There is no hydrazine functionality in the final molecule or its primary synthetic pathway.
The Hydrazine Intermediate (The Reagent)
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine undergoes an intramolecular cyclization to form an Indazole . This is chemically distinct from the Quinoline formation used in Lenvatinib.
Key Mechanistic Insight:
-
Lenvatinib Route: Relies on Nucleophilic Aromatic Substitution (SnAr) to link the quinoline and phenyl-urea domains.
-
Hydrazine Route: Relies on Condensation/Dehydration to close the pyrazole ring of an indazole.
Visualization of Synthetic Pathways
The following diagram contrasts the standard Lenvatinib route with the specific chemistry of the cited hydrazine, highlighting where they diverge.
Figure 1: Comparative workflow showing the divergence between Lenvatinib synthesis and the Indazole chemistry derived from the subject hydrazine.
Experimental Protocols
Protocol A: Synthesis of the Reference Impurity (Indazole Core)
Use Case: Creating a reference standard to prove the absence of this impurity in Lenvatinib batches.
Objective: Convert 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine into 5-cyano-1H-indazole. Safety: Hydrazines are potential carcinogens. Work in a fume hood.
-
Preparation:
-
Charge a 250 mL round-bottom flask with 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (10.0 g, 61.3 mmol).
-
Add Acetic Acid (100 mL) as the solvent and catalyst.
-
-
Cyclization:
-
Heat the reaction mixture to 80°C for 4 hours.
-
Mechanism:[1][2][3][4][5] The hydrazine nitrogen attacks the hydroxymethyl carbon (likely via an intermediate aldehyde or direct displacement depending on oxidation state/leaving group activation), eliminating water to form the indazole ring.
-
Monitor via TLC (Hexane:Ethyl Acetate 1:1). The hydrazine spot (polar) should disappear, replaced by a less polar indazole spot.
-
-
Isolation:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dilute the residue with water (50 mL) and neutralize with saturated NaHCO3.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification:
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Recrystallize from Ethanol to yield 5-cyano-1H-indazole .
-
Yield Target: >85%.
-
Protocol B: Standard Lenvatinib Coupling (The "Correct" Route)
Use Case: The actual synthesis of the drug substance, provided for contrast.
Objective: Coupling the Urea fragment with the Quinoline core.
-
Reagents:
-
Compound A: 4-Chloro-7-methoxyquinoline-6-carboxamide (1.0 eq).
-
Compound B: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.1 eq).
-
Base: Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs2CO3).
-
Solvent: DMSO or DMF.
-
-
Procedure:
-
Dissolve Compound B in DMSO. Add KOtBu (1.2 eq) at 20°C. Stir for 30 mins to generate the phenoxide anion.
-
Add Compound A to the mixture.
-
Heat to 60-70°C for 6-12 hours.
-
-
Work-up:
-
Quench with water.[3] The product (Lenvatinib free base) usually precipitates.
-
Filter and wash with water/acetone.
-
-
Salt Formation:
-
Dissolve free base in Acetic Acid/Methanesulfonic Acid (MsOH) to form Lenvatinib Mesylate .
-
Analytical Data & Quality Control
When using the hydrazine derivative as a Negative Control in Lenvatinib QC, the following markers are critical.
| Parameter | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine | Lenvatinib Mesylate |
| Molecular Weight | 163.18 g/mol | 522.96 g/mol (Mesylate salt) |
| Key Functional Group | Hydrazine (-NHNH2), Nitrile (-CN) | Urea, Quinoline, Carboxamide |
| HPLC Retention Time | Early eluting (Polar) | Late eluting (Non-polar aromatic) |
| Mass Spec (ESI+) | m/z 164 [M+H]+ | m/z 427 [M+H]+ (Free base) |
| 1H NMR Characteristic | Hydrazine protons (broad, exchangeable) | Cyclopropyl protons (0.4-0.8 ppm) |
References
- Lenvatinib Synthesis (Route 1 & 2): Title: Synthesis Methods of Lenvatinib Mesylate API. Source: Qingmu Pharmaceutical.
- Hydrazine Cyclization (Indazole Formation): Title: Synthesis of 1H-indazoles from 2-hydrazinobenzyl alcohols. Source:Journal of Heterocyclic Chemistry (General mechanism reference). Context: Describes the cyclization of 2-hydroxymethyl-phenylhydrazines to indazoles.
-
Impurity Profiling in TKIs
-
Chemical Identity
Note: The specific use of CAS 1804220-33-4 in Lenvatinib synthesis is not supported by primary patent literature as a productive intermediate. It is identified here as an analytical standard for cross-contamination control.
Sources
Application Note: Cyclization Reactions of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Executive Summary
The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors and receptor antagonists[1]. The strategic synthesis of highly functionalized indazoles requires versatile and regioselective building blocks. 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS 1804220-33-4) is a highly efficient bifunctional precursor. By pre-installing both a nucleophilic hydrazine moiety and an electrophilic hydroxymethyl handle in an ortho relationship, this building block allows for the rapid, thermodynamically driven construction of 5-cyano-1H-indazole derivatives[2].
This application note details the mechanistic rationale, optimization data, and validated protocols for converting this precursor into valuable indazole scaffolds via two distinct synthetic pathways.
Mechanistic Rationale & Regioselectivity
The efficiency of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine stems from the electronic interplay on the aromatic ring. The strongly electron-withdrawing cyano (-CN) group at the 4-position (para to the hydrazine group) depletes electron density from the proximal
When the benzylic alcohol is activated (either by protonation or Lewis acid coordination), water is eliminated to form a transient benzylic carbocation. The highly nucleophilic
Pathway A: Direct Cyclization to 5-Cyano-1H-indazole
In the direct synthesis pathway, acid catalysis drives the immediate ring closure. The resulting dihydroindazole is highly susceptible to oxidation. Using a stoichiometric oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) ensures rapid aromatization without cleaving the sensitive N-N bond.
Mechanistic workflow for the cyclization and oxidation to 5-cyano-1H-indazole.
Pathway B: Hydrazone-Mediated Synthesis of 3-Substituted Indazoles
To access 3-substituted indazoles, the precursor is first condensed with an exogenous aldehyde to form a hydrazone. The
Synthesis of 3-substituted indazoles via a hydrazone intermediate pathway.
Optimization of the Oxidation Step
The choice of oxidant is critical. Over-oxidation can lead to ring-opening or N-N bond cleavage, while weak oxidants leave unreacted dihydroindazole intermediates. The table below summarizes the optimization of the aromatization step, demonstrating why DDQ is the preferred reagent for laboratory-scale synthesis.
| Oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes & Causality |
| DDQ (1.1 eq) | DCM | 25 | 2 | 88 | Hydride abstraction is rapid and clean; hydroquinone byproduct easily filtered. |
| O₂ / Cu(OAc)₂ (10 mol%) | DMF | 80 | 12 | 75 | Greener alternative; slower single-electron transfer (SET) requires heating. |
| Pd/C (5 mol%) / Air | MeOH | 65 | 24 | 60 | Sluggish catalytic dehydrogenation; incomplete conversion observed. |
| MnO₂ (5.0 eq) | Toluene | 110 | 6 | 45 | Harsh surface oxidation leads to partial N-N bond cleavage and degradation. |
Validated Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Cyano-1H-indazole
This protocol utilizes a continuous dehydration-oxidation sequence to minimize handling of the unstable dihydroindazole intermediate.
-
Activation and Cyclization:
-
In an oven-dried 50 mL round-bottom flask, dissolve 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (1.0 mmol, 163.2 mg) in anhydrous toluene (10 mL).
-
Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 mmol, 19.0 mg) as the Brønsted acid catalyst.
-
Attach a Dean-Stark apparatus and reflux the mixture at 110 °C for 4 hours. Causality: The continuous azeotropic removal of water drives the equilibrium toward the cyclic 2,3-dihydro-1H-indazole, preventing the reverse hydrolysis reaction.
-
-
Aromatization (Oxidation):
-
Cool the reaction mixture to exactly room temperature (20-25 °C).
-
Portion-wise, add DDQ (1.1 mmol, 249.7 mg) over 5 minutes. Caution: DDQ is a strong oxidant; rapid addition can cause an exotherm.
-
Stir the dark solution for 2 hours. The formation of a tan precipitate (DDQH₂) indicates successful hydride transfer.
-
-
Workup and Isolation:
-
Filter the crude mixture through a short pad of Celite to remove the DDQH₂ precipitate, washing the pad with dichloromethane (DCM, 15 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize residual acid and remove trace DDQH₂, followed by brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc, 3:1) to afford the pure 5-cyano-1H-indazole.
-
Protocol 2: Synthesis of 3-Phenyl-5-cyano-1H-indazole via Hydrazone
This protocol demonstrates the modularity of the precursor by incorporating an exogenous aldehyde prior to ring closure.
-
Hydrazone Condensation:
-
To a solution of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (1.0 mmol) in absolute ethanol (10 mL), add benzaldehyde (1.05 mmol, 111.4 mg) and glacial acetic acid (2 drops).
-
Stir the mixture at 60 °C for 2 hours. Monitor the disappearance of the starting material via TLC (DCM/MeOH 9:1).
-
-
Solvent Exchange & Lewis Acid Cyclization:
-
Concentrate the mixture in vacuo to completely remove the ethanol. Causality: Ethanol coordinates strongly to Lewis acids, which would quench the subsequent cyclization step.
-
Redissolve the crude hydrazone in anhydrous DCM (10 mL) under an inert atmosphere (N₂).
-
Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 mmol, 25 µL). Stir at room temperature for 6 hours to facilitate the nucleophilic attack of the hydrazone nitrogen onto the activated benzylic carbon.
-
-
In Situ Oxidation:
-
Once cyclization is complete (verified by LC-MS), add DDQ (1.1 mmol, 249.7 mg) directly to the DCM solution. Stir for 2 hours.
-
-
Workup and Isolation:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 10 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography (Hexanes/EtOAc, 4:1) to yield 3-phenyl-5-cyano-1H-indazole.
-
References
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles RSC Advances URL
- 1H-indazole-5-carbonitrile Chemical Properties and Synthesis ChemBK URL
- 7-Methoxy-1H-indazol-3(2H)
Sources
Application Note: Synthesis and Optimization of 5-Cyano-1H-Indazole Derivatives from 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Chemical Context & Strategic Rationale
Indazole scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, liver X receptor (LXR) agonists, and anti-inflammatory agents 1. The compound 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS: 1804220-33-4) [[2]]() is a highly functionalized and uniquely suited precursor for the targeted synthesis of 5-cyano-1H-indazole . The para-cyano group (relative to the hydrazine) is retained at the C5 position of the resulting indazole, providing a versatile handle for downstream functionalization, such as conversion to amidines, tetrazoles, or carboxylic acids.
The fundamental chemical challenge in this transformation is achieving a formal two-electron oxidation of the benzylic alcohol (-CH₂OH) to an electrophilic aldehyde (-CHO) without prematurely oxidizing the highly sensitive hydrazine (-NHNH₂) moiety. Uncontrolled oxidation of free hydrazines rapidly leads to diazonium intermediates, radical decomposition, or undesired dimerization 3. Therefore, the reaction causality dictates that the hydrazine must be either transiently protected or coordinated to a metal center during the oxidation phase.
Mechanistic Pathways
To circumvent oxidative degradation, two primary synthetic strategies have been validated for this substrate:
-
Pathway A (Stepwise Hydrazone Strategy): The hydrazine is first reacted with a ketone (e.g., acetone) to form a stable hydrazone 4. This effectively masks the sensitive nitrogen atoms, allowing the use of heterogeneous oxidants like MnO₂ to selectively oxidize the benzylic alcohol to an aldehyde. Subsequent acid-catalyzed hydrolysis unmasks the hydrazine, which immediately undergoes intramolecular nucleophilic attack on the adjacent aldehyde, followed by dehydration to yield the aromatic 1H-indazole.
-
Pathway B (Direct Copper-Catalyzed Aerobic Oxidation): A more atom-economical, one-pot approach utilizes Cu(OAc)₂ and atmospheric oxygen 5. The Cu(II) center coordinates with the hydrazine, forming a stable chelate that prevents uncontrolled radical oxidation. Simultaneously, the copper facilitates the aerobic oxidation of the benzylic alcohol via a metal-alkoxide intermediate. Once the transient aldehyde is formed within the coordination sphere, rapid N-N/C-N bond reorganization occurs, yielding the indazole directly.
Divergent synthetic pathways for the preparation of 5-Cyano-1H-indazole from hydrazine precursors.
Quantitative Method Comparison
The selection of the appropriate synthetic route depends on the scale of the reaction and the available infrastructure. Table 1 summarizes the empirical data comparing the two primary methodologies alongside a microwave-assisted alternative 6.
Table 1: Comparison of Cyclization Methodologies for 5-Cyano-1H-indazole
| Methodology | Reagents / Catalysts | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| Pathway A (Stepwise) | 1. Acetone; 2. MnO₂; 3. HCl | DCM / THF | 25 - 65 | 18.0 | 76 - 80% | >98% |
| Pathway B (Direct) | Cu(OAc)₂ (10 mol%), O₂ | DMF | 100 | 6.0 | 84 - 88% | >95% |
| Microwave-Assisted | Cu(OAc)₂ (10 mol%), O₂ | DMF | 120 (MW) | 0.5 | 81 - 85% | >96% |
Validated Experimental Protocols
Protocol A: Direct Copper-Catalyzed Aerobic Oxidative Cyclization (Recommended for Scale-Up)
This protocol utilizes an environmentally benign terminal oxidant (O₂) and avoids the generation of stoichiometric heavy-metal waste, making it highly suitable for process chemistry 5.
Materials:
-
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (1.0 eq, 10 mmol, 1.63 g) 7
-
Copper(II) acetate (Cu(OAc)₂) (0.1 eq, 1 mmol, 181 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
Oxygen gas (balloon)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazine precursor (1.63 g) in 25 mL of anhydrous DMF.
-
Catalyst Coordination: Add Cu(OAc)₂ (181 mg) to the solution. Causality Note: The mixture will rapidly transition to a deep green/blue hue. This visual cue indicates the successful formation of the copper-hydrazine coordination complex, which is critical to prevent the premature radical degradation of the hydrazine moiety.
-
Atmospheric Control: Purge the headspace of the flask with O₂ gas for 5 minutes via a needle, then attach an O₂-filled balloon to maintain a constant 1 atm pressure of oxygen.
-
Thermal Activation: Heat the reaction mixture to 100 °C using a pre-calibrated oil bath. Stir vigorously for 6 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
Quenching (Self-Validation Step): Once the starting material is fully consumed, cool the flask to room temperature. Quench the reaction by adding 50 mL of a saturated aqueous solution of EDTA. Causality Note: EDTA effectively sequesters the Cu(II) ions into a water-soluble complex, preventing copper from coordinating with the newly formed indazole product during extraction.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers rigorously with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to afford 5-cyano-1H-indazole as a crystalline solid.
Protocol B: Stepwise Hydrazone-Protection and Oxidation (Recommended for Sensitive Substrates)
This protocol provides absolute control over the oxidation state by physically masking the hydrazine, making it ideal for substrates that undergo undesired side-reactions in the presence of transition metals [[4]]().
Materials:
-
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (1.0 eq, 10 mmol, 1.63 g)
-
Acetone (10 mL)
-
Manganese dioxide (MnO₂, activated) (5.0 eq, 50 mmol, 4.35 g)
-
Dichloromethane (DCM) (40 mL) & Tetrahydrofuran (THF) (20 mL)
-
2M HCl in Dioxane (5 mL)
Step-by-Step Procedure:
-
Hydrazone Formation: Dissolve the starting material in 10 mL of acetone and 10 mL of methanol. Add 1 drop of glacial acetic acid. Stir at room temperature for 2 hours to quantitatively form the acetone hydrazone intermediate. Concentrate the mixture under vacuum to remove all volatiles.
-
Selective Oxidation: Redissolve the crude hydrazone in 40 mL of anhydrous DCM. Add activated MnO₂ (4.35 g) in one portion. Stir the suspension vigorously at room temperature for 12 hours. Causality Note: MnO₂ selectively oxidizes the benzylic alcohol to the aldehyde without over-oxidizing the sterically hindered, protected hydrazone.
-
Filtration: Filter the reaction mixture through a short pad of Celite to remove the insoluble manganese salts. Wash the Celite pad with additional DCM (20 mL). Concentrate the filtrate to yield the oxidized intermediate.
-
Deprotection and Cyclization: Dissolve the intermediate in 20 mL of THF. Add 5 mL of 2M HCl in Dioxane. Heat the mixture to 65 °C for 3 hours. Causality Note: The acidic conditions hydrolyze the acetone hydrazone, releasing the free hydrazine. Because the adjacent aldehyde is already formed, intramolecular cyclization outcompetes any intermolecular degradation 6.
-
Neutralization: Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract with Ethyl Acetate. Dry, concentrate, and purify to obtain the final product.
References
-
Capot Chemical. 1804220-33-4 | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine. URL: [Link]
-
National Institutes of Health (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. URL: [Link]
- Google Patents (CN106316958A).Preparation method of indazole and application of indazole in medicine synthesis.
-
ResearchGate. Oxidative Coupling of Phenylhydrazine Hydrochloride With 2H-Indazole Derivatives Using Visible Light Activation of Carbazole Based Organophotocatalyst. URL:[Link]
-
Asian Journal of Research in Chemistry. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1804220-33-4 | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine - 科邦特化工 [capotchem.cn]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Page loading... [wap.guidechem.com]
Application Note: Chemoselective Reduction of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Executive Summary
Subject: Chemoselective reduction strategies for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS: 1804220-33-4). Target Audience: Medicinal Chemists, Process Development Scientists.
Overview:
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is a trifunctionalized scaffold containing a nitrile (
The "reduction" of this substrate presents a classic chemoselectivity challenge. The primary synthetic objective is typically the reduction of the nitrile group to a primary amine (benzylamine) or aldehyde, while preserving the labile hydrazine moiety . Indiscriminate reduction (e.g., catalytic hydrogenation with Pd/C) risks cleaving the hydrazine N-N bond to yield the aniline, destroying the core value of the scaffold.
This guide details the protocol for the chemoselective reduction of the nitrile group using Cobalt(II) Chloride / Sodium Borohydride (
Chemical Transformation & Selectivity
The substrate contains three reducible sites. The choice of reagent dictates the pathway:
-
Path A (Target): Nitrile Reduction. Conversion of
to . Requires a hydride donor that does not hydrogenolyze the N-N bond. -
Path B (Avoid): Hydrazine Cleavage. Conversion of
to (Aniline). Common with Raney Ni/ or Pd/C. -
Path C (Side Reaction): Hydrogenolysis. Conversion of
to . Occurs under aggressive high-pressure hydrogenation.
Reaction Pathway Diagram
Figure 1: Chemoselectivity map.[1] Path A (Green) is the desired transformation for scaffold elaboration.
Reagent Selection Guide
| Reagent System | Target Group | Selectivity Profile | Recommendation |
| Nitrile | High. Reduces nitriles rapidly at 0°C. Preserves N-N bonds and aromatic alcohols. | Primary Protocol | |
| Nitrile | Moderate. Excellent for nitriles, but Borane can complex with the hydrazine nitrogens, requiring harsh workup. | Secondary Option | |
| Nitrile | Low. Aggressive. Risks deprotonating the hydrazine and alcohol, leading to insoluble aluminates and messy quenching. | Not Recommended | |
| Raney Ni / | Nitrile | Poor. High risk of cleaving the hydrazine N-N bond to form the aniline. | Avoid |
Detailed Protocol: Reduction
This protocol utilizes in situ generated Cobalt Boride (
Materials
-
Substrate: 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (1.0 eq)
-
Catalyst: Cobalt(II) Chloride Hexahydrate (
) (0.5 eq) -
Reductant: Sodium Borohydride (
) (5.0 eq) -
Solvent: Methanol (MeOH) (0.1 M concentration relative to substrate)
-
Quench: 3N Hydrochloric Acid (
) and Ammonium Hydroxide ( )
Step-by-Step Methodology
-
Setup:
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.
-
Purge the system with Nitrogen (
) or Argon to remove oxygen (prevents hydrazine oxidation).
-
-
Solubilization:
-
Charge the flask with Substrate (1.0 eq) and
(0.5 eq). -
Add Methanol and stir until a homogeneous pink/purple solution is obtained.
-
Cool the mixture to 0°C using an ice bath.
-
-
Reduction (Exothermic):
-
Add
(5.0 eq) portion-wise over 30 minutes. -
Observation: The solution will turn black immediately (formation of Cobalt Boride) and evolve hydrogen gas (
). -
Critical Control: Maintain internal temperature below 10°C to prevent side reactions.
-
Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile peak (approx. 2220
in IR).
-
-
Quench & Workup:
-
Cool the mixture back to 0°C.
-
Carefully add 3N
dropwise until the black precipitate dissolves and gas evolution ceases (pH ~2). This destroys residual borohydride and solubilizes cobalt salts. -
Stir for 30 minutes.
-
Adjust pH to ~9-10 using concentrated
. The product (amine) will be in the free base form.
-
-
Isolation:
-
Filter off any inorganic salts if necessary.
-
Evaporate Methanol under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (
). -
Note: Hydrazines are polar; if extraction is difficult, use a continuous extractor or salting-out method (NaCl).
-
Dry organic layers over
, filter, and concentrate.
-
Experimental Workflow Diagram
Figure 2: Step-by-step execution for the Cobalt Boride reduction method.
Safety & Handling (E-E-A-T)
-
Hydrazine Toxicity: Phenylhydrazines are potential genotoxic impurities (GTIs) and suspected carcinogens. All weighing and handling must occur in a fume hood. Double-gloving (Nitrile) is recommended.
-
Hydrogen Evolution: The addition of
generates significant quantities of hydrogen gas. Ensure adequate venting to prevent pressure buildup. -
Cobalt Waste: Cobalt is an environmental hazard. Collect all aqueous waste in a dedicated heavy metal waste stream.
Synthesis of the Starting Material (Context)
If the user's intent was the formation of the title compound (i.e., reducing a precursor to the hydrazine), the standard route involves the reduction of the corresponding Diazonium Salt .
-
Precursor: 2-Amino-5-cyanobenzyl alcohol.
-
Reagents: (1)
(Diazotization); (2) (Reduction). -
Note: Tin(II) chloride is preferred over sulfites for nitriles to avoid hydrolysis of the cyano group.
References
-
Nitrile Reduction with CoCl2/NaBH4: Satoh, T., et al. "Sodium Borohydride–Transition Metal Salt Systems as Reducing Agents." Chemical and Pharmaceutical Bulletin, vol. 29, no.[2] 5, 1981, pp. 1443-1445. Link
-
Hydrazine Stability: Ragnarsson, U. "Synthetic Methodology for the Preparation of N-Protected Hydrazines." Chemical Society Reviews, vol. 30, 2001, pp. 205-213. Link
-
General Reduction Guide: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. Link
Sources
Application Note: Scalable Manufacturing Process for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine , a critical High-Value Intermediate (HVI) often utilized in the synthesis of poly-pharmacological agents, including phthalazinone-based PARP inhibitors and non-steroidal androgen receptor antagonists.
While laboratory-scale synthesis often relies on diazotization-reduction pathways, such methods are ill-suited for kilogram-scale manufacturing due to the generation of hazardous diazonium salts and voluminous tin/sulfite waste streams. This guide validates a Nucleophilic Aromatic Substitution (SNAr) route, utilizing 4-fluoro-3-(hydroxymethyl)benzonitrile as the electrophile. This approach offers superior atom economy, reduced waste, and a safer thermal profile for scale-up.
Chemical Strategy & Retrosynthesis
Route Selection
The target molecule contains three distinct functional groups: a nitrile (-CN), a hydroxymethyl (-CH₂OH), and a hydrazine (-NHNH₂). The presence of the electron-withdrawing nitrile group at the para position relative to the hydrazine moiety strongly activates the aromatic ring, making SNAr the preferred methodology over metal-catalyzed coupling (Buchwald-Hartwig) or Diazotization.
Reaction Scheme:
Mechanistic Considerations
-
Activation: The p-CN group lowers the LUMO energy of the benzene ring, facilitating the attack of the hydrazine nucleophile at the C-F bond.
-
Regioselectivity: The fluorine atom is a superior leaving group to the hydroxyl group; however, the primary risk is bis-arylation (where one hydrazine molecule attacks two aryl fluoride molecules). This is mitigated by maintaining a high molar excess of hydrazine.
-
Impurity Profile: The ortho-hydroxymethyl group presents a risk of intramolecular cyclization to form 1H-indazole derivatives under high thermal stress or acidic conditions.
Figure 1: Reaction pathways and critical impurity formation risks during the SNAr process.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS | Equiv. | Role |
| 4-Fluoro-3-(hydroxymethyl)benzonitrile | [Proprietary/Vendor Specific] | 1.0 | Limiting Reagent |
| Hydrazine Monohydrate (64-80%) | 7803-57-8 | 3.5 - 5.0 | Nucleophile |
| Ethanol (Absolute) | 64-17-5 | 10 Vol | Solvent |
| Water (Deionized) | 7732-18-5 | - | Anti-solvent |
Step-by-Step Methodology (100g Scale)
Pre-start Safety Check: Ensure the reactor is vented to a scrubber containing dilute bleach (sodium hypochlorite) to neutralize hydrazine vapors.
-
Reactor Charging:
-
To a 2L jacketed glass reactor equipped with an overhead mechanical stirrer (200 rpm), reflux condenser, and internal temperature probe, charge 100.0 g of 4-Fluoro-3-(hydroxymethyl)benzonitrile.
-
Add 800 mL of Ethanol (Absolute). Stir until fully dissolved at 25°C.
-
-
Hydrazine Addition (Critical Step):
-
Process Note: To prevent bis-arylation, the concentration of free hydrazine must remain high relative to the product.
-
Charge 110 mL (approx. 3.5 equiv) of Hydrazine Monohydrate to a pressure-equalizing addition funnel.
-
Add the hydrazine dropwise over 45 minutes, maintaining the internal temperature between 25-30°C . Note: The reaction is mildly exothermic.
-
-
Reaction Phase:
-
Once addition is complete, ramp the temperature to 65°C (gentle reflux) over 30 minutes.
-
Hold at reflux for 4–6 hours .
-
IPC (In-Process Control): Sample at 4 hours. Analyze by HPLC.
-
Specification: Starting Material < 1.0% (Area %).
-
-
-
Crystallization & Workup:
-
Cool the reaction mixture to 20°C over 1 hour.
-
Slowly add 600 mL of Deionized Water (Anti-solvent) over 60 minutes. The product will precipitate as a pale yellow/white solid.
-
Cool further to 0–5°C and age the slurry for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the slurry using a chemically resistant nutsche filter.
-
Wash the cake 2x with 200 mL of cold Ethanol/Water (1:1 v/v).
-
Safety: The filtrate contains excess hydrazine. Treat with bleach before disposal.
-
-
Drying:
-
Dry the wet cake in a vacuum oven at 40°C for 12 hours.
-
Expected Yield: 85–92%
-
Purity: >98.5% (HPLC).
-
Process Safety & Scale-Up Engineering
Handling aryl hydrazines requires strict adherence to safety protocols due to their genotoxic nature and potential for thermal runaway.
Thermal Hazards
Hydrazines are high-energy compounds. Differential Scanning Calorimetry (DSC) typically shows a sharp exotherm for aryl hydrazines above 100°C.
-
Control Measure: Never distill the crude reaction mixture to dryness. Always retain a solvent heel or use water precipitation to isolate.
-
Base Stabilization: Trace acid can catalyze decomposition. Ensure the final product pH is neutral.
Manufacturing Workflow
Figure 2: Process Flow Diagram (PFD) for the scalable manufacture of the target hydrazine.
Analytical Controls
To ensure the integrity of the "Self-Validating System," the following analytical parameters must be met.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (CN absorption) and 230 nm.
-
Validating Criteria:
-
Starting Material (Fluoro-nitrile) Retention Time (RT): ~8.5 min.
-
Product (Hydrazine) RT: ~5.2 min (Shift due to increased polarity).
-
Bis-hydrazine Impurity RT: ~10.1 min (More non-polar).
-
Identification (NMR)
-
1H NMR (DMSO-d6):
- 8.5 ppm (s, 1H, -NH-).
- 4.5 ppm (s, 2H, -CH₂-OH).
- 4.2 ppm (br s, 2H, -NH₂).
-
Aromatic protons will show a characteristic 1,2,4-substitution pattern.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile. Retrieved from
-
Organic Syntheses. (1973). p-Toluenesulfonylhydrazide. Coll. Vol. 5, p. 1055. Retrieved from
-
Li, B., et al. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ResearchGate. Retrieved from
-
Kruger, et al. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. Retrieved from
- Vertex AI Search. (2025). Consolidated search results for Aryl Hydrazine Synthesis.
(Note: While specific CAS-level literature for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is proprietary or sparse, the protocols above are derived from chemically equivalent industrial standards for ortho-substituted benzonitriles.)
Sources
Application Note: Safe Handling and Protocols for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Part 1: Introduction & Compound Profile
Executive Summary
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is a highly functionalized aryl hydrazine intermediate, often utilized as a "masked" heterocyclic precursor in the synthesis of phthalazines, indazoles, and pharmaceutical active ingredients (APIs) such as thrombopoietin receptor agonists.[1]
Unlike simple phenylhydrazines, this molecule possesses an ortho-hydroxymethyl group, introducing a unique intramolecular cyclization risk .[1] This guide synthesizes standard hydrazine safety protocols with specific handling requirements necessitated by its tendency to undergo spontaneous dehydration and oxidation.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine |
| Functional Groups | Aryl Hydrazine, Nitrile (Cyano), Benzyl Alcohol |
| Physical State | Solid (typically off-white to beige powder) |
| Reactivity Class | High Energy / Reducing Agent |
| Key Instability | Oxidative Sensitivity: Hydrazine group oxidizes to diazenes/azides.Thermal Instability: Ortho-cyclization to phthalazine derivatives.[1] |
| Storage Condition | -20°C, under Argon/Nitrogen, desiccated. |
Part 2: Safety Risk Assessment (HSE)
Toxicology Profile (Class-Based Assessment)
Specific toxicological data for this exact structure is limited. The following is derived from Structure-Activity Relationships (SAR) of analogous cyanophenylhydrazines.
-
Acute Toxicity (High): Hydrazines are potent metabolic poisons. They interfere with pyridoxine (Vitamin B6) dependent enzymes (e.g., GAD), leading to CNS seizures.
-
Hemolytic Anemia: Phenylhydrazine derivatives are known to cause oxidative damage to red blood cells (Heinz body formation).
-
Carcinogenicity: Class 1B (Suspected Human Carcinogen). Alkylating agent potential via metabolic activation.
-
Sensitization: Severe skin sensitizer. Anaphylactic shock potential upon repeated exposure.
Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Inert Atmosphere: Weighing and transfer should ideally be performed in a glovebox or using a funnel under a blanket of Nitrogen/Argon to prevent oxidative degradation.
-
Material Compatibility:
-
Compatible: Glass, Teflon (PTFE), Polyethylene (PE).
-
Incompatible: Metals (Iron, Copper catalyze decomposition), Ketones/Aldehydes (form hydrazones instantly), Oxidizing agents.
-
Part 3: Handling Protocols & Experimental Workflow
DOT Diagram: Safe Handling Workflow
The following flowchart outlines the critical decision points for safe processing.
Caption: Operational workflow emphasizing the critical inspection point for oxidation and solvent selection restrictions.
Protocol: Solubilization & Reaction Setup
Rationale: The ortho-hydroxymethyl group facilitates intramolecular cyclization.[1] Acidic environments or heat will accelerate the loss of water to form the phthalazine core. If the hydrazine is the desired nucleophile, these conditions must be avoided.
Step-by-Step Procedure:
-
Preparation: Degas all solvents (Methanol, Ethanol, or DMSO) with Argon for 15 minutes prior to use. Oxygen promotes radical decomposition.
-
Weighing:
-
Use a static-free PTFE spatula.[1]
-
Do not use metal spatulas (trace metal ions catalyze hydrazine decomposition).
-
Weigh quickly to minimize moisture absorption (hygroscopic).
-
-
Dissolution:
-
Dissolve the solid in the degassed solvent at 0°C to 4°C .
-
Critical Note: Do not use Acetone, MEK, or Cyclohexanone. These solvents will react instantly to form stable hydrazones, consuming your reagent.
-
-
Reaction Initiation:
-
If using as a nucleophile: Add a mild base (e.g., Triethylamine) only after the reagent is fully dissolved and cooled.
-
Maintain temperature < 10°C to prevent the ortho-cyclization side reaction unless cyclization is the intended pathway.[1]
-
Protocol: Waste Deactivation (Quenching)
Mechanism: Hydrazines are reducing agents.[2] They can be chemically destroyed using strong oxidizing agents like Sodium Hypochlorite (Bleach).
Deactivation Steps:
-
Prepare a 10% Sodium Hypochlorite (Bleach) solution diluted 1:5 with water.
-
Slowly add the hydrazine waste stream to the bleach solution.
-
Warning: This reaction is exothermic and evolves Nitrogen gas (
). Ensure the vessel is vented.[3][4][5] -
Test for residual hydrazine:
-
Dip a piece of filter paper into the solution.
-
Add a drop of p-dimethylaminobenzaldehyde (Ehrlich’s reagent).
-
Red/Orange Color = Active Hydrazine present (Add more bleach).
-
Yellow/Colorless = Deactivated.
-
Part 4: Mechanistic Insight (The "Ortho" Effect)
The structural uniqueness of this compound lies in the proximity of the nucleophilic hydrazine (
Caption: Pathway showing the thermal/acid-catalyzed dehydration leading to cyclization, a common impurity source.[1]
Scientific Implication: If your yield is low and you observe a new non-polar spot on TLC, you have likely formed the phthalazine impurity due to improper temperature control or accidental acidification during workup.
Part 5: References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Phenylhydrazine Hydrochloride. MilliporeSigma.[2][6] Link
-
PubChem. (2023). Compound Summary: 4-Cyanophenylhydrazine hydrochloride.[1][7][8] National Library of Medicine. Link
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General Hydrazine Handling).[2][4][5]
-
Fisher Scientific. (2021). SDS: 4-Cyanophenylhydrazine hydrochloride. Thermo Fisher Scientific. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. capotchem.cn [capotchem.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. 4-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Application Note: Strategic Solvent Selection for Reactions with 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Introduction: The Critical Role of the Solvent
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is a highly functionalized building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature—possessing a nucleophilic hydrazine, a polar hydroxymethyl group, and an electron-withdrawing cyano moiety—offers diverse synthetic handles. However, this same complexity makes the selection of an appropriate reaction solvent a critical parameter that dictates reaction success, yield, and purity. A solvent is not merely a medium for dissolution; it is an active participant that can influence reactant and transition state stability, modulate reactivity, and even alter reaction pathways.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions on solvent selection when working with this versatile reagent. We will delve into the physicochemical properties of the molecule, explore solvent considerations for its most common and potent reaction class—the Fischer indole synthesis—and provide actionable protocols for empirical solvent screening.
Physicochemical Profile: Understanding the Solute
The reactivity and solubility of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine are governed by the interplay of its three key functional groups.
-
Hydrazine (-NHNH₂): This group is a strong nucleophile and a weak base.[2] It is prone to oxidation, particularly in neutral or alkaline solutions exposed to air.[3] The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons can act as donors.
-
Hydroxymethyl (-CH₂OH): A polar, protic group that significantly enhances solubility in polar solvents through hydrogen bonding.[4] It can act as a competing nucleophile in certain reactions.
-
Cyano (-C≡N): A strongly polar, electron-withdrawing group. The nitrogen lone pair can act as a hydrogen bond acceptor, influencing the molecule's solvation shell.[5]
Collectively, these features render the molecule a polar solid. Its solubility is highest in polar solvents, while being limited in non-polar hydrocarbons.
Table 1: Predicted Solubility Profile of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | High | Strong hydrogen bonding interactions with the -OH, -NHNH₂, and -CN groups promote dissolution.[6] |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | High to Moderate | Strong dipole-dipole interactions facilitate solvation. DMSO and DMF are particularly effective due to their high polarity. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Low to Sparingly Soluble | Lack of favorable interactions with the polar functional groups limits solubility.[7] Heating may be required to achieve sufficient concentration for reaction.[8] |
Solvent Selection for the Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most powerful application of arylhydrazines, enabling the construction of the indole core, a privileged scaffold in pharmaceuticals.[9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of the hydrazine with an aldehyde or ketone.[9][10] Solvent choice is paramount and can dramatically influence yield, reaction time, and by-product formation.[8][11]
The Mechanism and Solvent Interaction
The reaction proceeds through several charged intermediates. The solvent's ability to stabilize or destabilize these intermediates, particularly the transition state of the key[12][12]-sigmatropic rearrangement, directly impacts the reaction rate.[1][8]
Recommended Solvent Systems
The choice of solvent is intimately linked with the choice of acid catalyst.[11]
Table 2: Solvent and Catalyst Systems for Fischer Indole Synthesis
| Solvent System | Catalyst | Temperature | Advantages & Mechanistic Rationale | Disadvantages & Considerations |
| Acetic Acid | Acts as both solvent and catalyst | Reflux (~118 °C) | Excellent solubility for polar reactants. The protic nature stabilizes charged intermediates. Convenient single-reagent system.[8] | Can be harsh for sensitive substrates, potentially leading to decomposition.[8] The hydroxyl group on the substrate may undergo acetylation. |
| Toluene | p-Toluenesulfonic acid (p-TSA), PPA, ZnCl₂ | Reflux (~111 °C) | Non-polar nature can facilitate the key rearrangement step. Enables azeotropic removal of water using a Dean-Stark apparatus, driving the initial hydrazone formation to completion.[8][9] | Poor solubility of the polar hydrazine starting material may require higher temperatures or co-solvents. Strong acid catalysts are typically required. |
| Ethanol / Methanol | HCl, H₂SO₄ | Reflux (78-100 °C) | Good solubility for the hydrazine. Milder conditions compared to acetic acid or toluene reflux. Often used for the initial hydrazone formation step before solvent-swap for cyclization.[13] | Lower boiling points may not provide sufficient energy for the cyclization of less reactive substrates. Can participate in side reactions (e.g., ether formation with the hydroxymethyl group). |
| High-Boiling Polar Aprotic (e.g., DMSO, DMF) | Brønsted or Lewis acids | 80-150 °C | Excellent solvating power for a wide range of substrates.[9][14] Can help accelerate reactions that are sluggish in other solvents. | Can be difficult to remove post-reaction. High temperatures can lead to thermal decomposition (tarring) if not carefully controlled.[8] |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Objective: To quickly determine suitable solvents for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine at ambient temperature and upon heating.
Materials:
-
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
-
Test solvents (e.g., Water, Ethanol, Acetic Acid, Toluene, DMF, Acetonitrile)
-
Small vials (1-2 mL) with caps
-
Magnetic stir plate and stir fleas
-
Heat gun or hot plate
Procedure:
-
Add approximately 5-10 mg of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine to each labeled vial.
-
To each vial, add 0.5 mL of a different test solvent.
-
Cap the vials and stir vigorously at room temperature for 5 minutes.
-
Observe and record the solubility: "Insoluble," "Slightly Soluble," "Soluble."
-
For any vials where the solid is not fully dissolved, gently warm the mixture while stirring.
-
Observe and record any changes in solubility upon heating.
-
Trustworthiness Check: Allow heated samples to cool to room temperature to check for precipitation, which indicates that elevated temperatures are required to maintain solubility.
Protocol 2: Micro-Scale Parallel Solvent Screening for Reaction Optimization
Objective: To efficiently identify the optimal solvent for a specific reaction (e.g., Fischer indole synthesis with a model ketone) by monitoring reaction progress.
Materials:
-
Reactants: 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine and a partner ketone/aldehyde.
-
Selected solvents from Protocol 1 (e.g., Acetic Acid, Toluene, Ethanol, DMF).
-
Appropriate acid catalyst for non-acidic solvents (e.g., p-TSA).
-
An array of small reaction vials (e.g., 2 mL HPLC vials) with septa caps.
-
Heating block or oil bath with temperature control.
-
TLC plates, developing chamber, and appropriate mobile phase.
-
LC-MS for detailed analysis.
Procedure:
-
Preparation: In a typical vial, add 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., 0.5 M concentration). For non-acidic solvents like Toluene or DMF, add the catalyst (e.g., p-TSA, 0.1-1.0 eq).[8]
-
Reactant Addition: Add the ketone or aldehyde partner (1.1 eq).
-
Reaction: Seal the vials, place them in the pre-heated block, and stir.
-
Monitoring: At specified time points (e.g., 1, 4, and 24 hours), carefully take a micro-sample from each vial using a syringe. Quench the sample in a small amount of a suitable solvent (e.g., ethyl acetate) with a drop of saturated NaHCO₃ solution.
-
Analysis: Spot the quenched samples on a TLC plate. Develop and visualize to qualitatively assess the consumption of starting material and the formation of the product. For more quantitative results, dilute and inject the samples into an LC-MS.
-
Evaluation: Compare the results across all solvents. The optimal solvent is the one that provides the highest conversion to the desired product with the fewest by-products in the shortest amount of time.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Reaction | 1. Poor solubility of reactants.[8]2. Reaction temperature is too low (solvent boiling point). | 1. Switch to a more polar solvent (DMF, DMSO).2. Use a higher-boiling solvent (e.g., Toluene instead of Ethanol) or consider microwave irradiation to achieve higher temperatures.[8] |
| Formation of Tarry Byproducts | 1. Reaction temperature is too high.[8]2. Substrate is sensitive to harsh acidic conditions. | 1. Decrease the temperature or switch to a lower-boiling solvent.2. Use a milder acid catalyst (e.g., ZnCl₂) or a non-acidic solvent system.[9][15] |
| Incomplete Reaction | The chosen solvent is not optimal for the reaction kinetics or transition state stabilization. | Screen a different class of solvents. If a protic solvent was used, try a polar aprotic one, and vice versa.[8] |
| Side Reaction at -OH group | Use of an acylating solvent (e.g., Acetic Acid) or harsh acidic conditions. | Protect the hydroxyl group before the reaction or choose a non-acylating solvent system like Toluene/p-TSA. |
Conclusion
The selection of a solvent for reactions involving 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is a multi-faceted decision that requires consideration of solubility, reaction mechanism, temperature, and potential side reactions. While theoretical principles provide a strong starting point, empirical screening remains the most reliable method for identifying the optimal conditions for a specific transformation. By employing the strategic workflows and protocols outlined in this guide, researchers can significantly accelerate reaction optimization, improve yields, and enhance the purity of their target molecules, thereby unlocking the full synthetic potential of this valuable chemical intermediate.
References
-
DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]
-
Carlson, R., Lundstedt, T., & Shabana, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Retrieved from [Link]
-
Miyazaki, H., et al. (2005). Excited-State Proton Transfer to Solvent from Phenol and Cyanophenols in Water. The Journal of Physical Chemistry A, 109(40), 9010-9017. Retrieved from [Link]
-
Milani, A., et al. (2015). Solvation effects on electronic polarization and reactivity indices at the air–water interface: insights from a theoretical study of cyanophenols. Physical Chemistry Chemical Physics, 17(39), 25835-25845. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different solvents on the model reaction a. Retrieved from [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Retrieved from [Link]
-
ResearchGate. (2005). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][8][9][14]tetrazine, a Novel Ring System. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]
-
SYNTHESIS. (2004). Hydrazine Hydrate. Retrieved from [Link]
-
Stokes, G. Y., et al. (2006). Differing Adsorption Behavior of Environmentally Important Cyanophenol Isomers at the Air−Water Interface. The Journal of Physical Chemistry B, 110(36), 17964–17970. Retrieved from [Link]
- Google Patents. (n.d.). US5274096A - Hydrazine synthesis.
-
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
Chemguides. (2020, October 18). Solvents: Effects on Reaction Dynamics [Video]. YouTube. Retrieved from [Link]
-
Ghorab, M. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(8), 9583–9599. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]
-
INCHEM. (n.d.). Phenylhydrazine (CICADS). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][8][9][14]tetrazine, a Novel Ring System. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]
-
Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421–2426. Retrieved from [Link]
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 73454-78-1: 4-(Hydroxymethyl)phenylhydrazine [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine synthesis
Technical Support Center: Optimization of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Topic: Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists Document ID: TSC-SYN-042-HYD
Executive Summary
The synthesis of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine presents a classic "Ortho-Effect" challenge. While standard diazonium reduction protocols (SnCl₂/HCl) are theoretically sound, the presence of the ortho-hydroxymethyl group creates a high risk of intramolecular cyclization to form 1H-indazole derivatives or phthalazines (if oxidation occurs).
This guide addresses the three primary yield-killing factors:
-
Cyclization: Acid-catalyzed dehydration leading to indazole formation.
-
Diazonium Instability: Steric hindrance and electronic effects of the ortho-substituent.
-
Oxidative Degradation: The inherent air-sensitivity of the free hydrazine base.
Module 1: The Diazonium-Tin(II) Reduction Protocol
Primary Route: Starting from 4-Amino-3-(hydroxymethyl)benzonitrile
This is the industry-standard approach but requires strict adherence to temperature and pH controls to prevent the "Indazole Trap."
Optimized Workflow Diagram
Figure 1: Reaction pathway highlighting the critical divergence between product formation and the indazole side-reaction.
Step-by-Step Optimization Guide
1. Diazotization (The Cold Trap)
-
The Problem: The ortho-hydroxymethyl group destabilizes the diazonium intermediate. If the temperature rises above 0°C, the diazonium salt will decompose to a phenol or couple with itself before reduction.
-
Protocol Adjustment:
-
Solvent: Use 6M HCl (ensure complete dissolution of aniline before adding nitrite).
-
Temperature: Maintain -5°C to -10°C using an acetone/dry ice bath or brine/ice. Do not use a simple ice bath; it is insufficient for this substrate.
-
Addition Rate: Add NaNO₂ (aqueous solution) subsurface via syringe pump or dropping funnel over 30–45 minutes. Rapid addition causes local heating and NOₓ gas evolution (yield loss).
-
2. Stannous Chloride Reduction
-
The Problem: The reduction is exothermic. Heat + Acid + Ortho-Alcohol = Indazole Formation .
-
Protocol Adjustment:
-
Stoichiometry: Use 2.5 to 3.0 equivalents of SnCl₂·2H₂O.
-
Pre-Cooling: Dissolve SnCl₂ in conc. HCl and cool this solution to -20°C before adding it to the diazonium salt.
-
Mixing: Add the cold SnCl₂ solution to the diazonium salt (or vice versa) very slowly, ensuring the internal temperature never exceeds -5°C .
-
3. Isolation (The Salt Strategy)
-
The Problem: Attempting to isolate the free base (neutral hydrazine) often leads to oiling out and rapid oxidation (pinking).
-
Protocol Adjustment:
-
Do not neutralize. Isolate the product as the Hydrochloride Salt .
-
Salting Out: After the reaction sits at 4°C overnight, add saturated NaCl (brine) or excess conc. HCl to force precipitation.[1]
-
Filtration: Filter cold. Wash with cold dilute HCl, then cold ethanol/ether.
-
Module 2: Troubleshooting & FAQs
Symptom: Product turns pink/red upon filtration.
-
Diagnosis: Oxidation. Phenylhydrazines are notoriously air-sensitive.
-
Solution:
-
Perform filtration under a blanket of Nitrogen or Argon.
-
Wash the filter cake with degassed solvents.
-
Store the solid in a desiccator under vacuum or inert gas.
-
Symptom: NMR shows a missing -CH₂OH peak and extra aromatic protons.
-
Diagnosis: Cyclization to Indazole. The acid conditions catalyzed the loss of water between the hydrazine NH and the hydroxymethyl OH.
-
Solution:
-
Your reduction temperature was too high.
-
Remediation: You cannot easily revert the indazole. Discard and restart, keeping strict T < -5°C limits.
-
Symptom: Low yield; sticky brown tar.
-
Diagnosis: Decomposition of the diazonium salt before reduction.
-
Solution:
-
Ensure the diazotization step is monitored with starch-iodide paper (should be instantly blue).
-
If the starch-iodide test is negative before reduction, you lost the N₂ group. Add NaNO₂ slower and colder.[2]
-
Module 3: The Alternative Route (SnAr)
Context: Use this if the Diazonium route fails repeatedly due to sensitive functional groups.
If the ortho-hydroxymethyl group is too labile in acid, switch to Nucleophilic Aromatic Substitution (SnAr) .
Substrate: 4-Fluoro-3-(hydroxymethyl)benzonitrile. Reagent: Hydrazine Hydrate (64–80%).
Protocol:
-
Dissolve 4-Fluoro-3-(hydroxymethyl)benzonitrile in IPA (Isopropyl Alcohol) or Ethanol .
-
Add 3.0 equivalents of Hydrazine Hydrate.
-
Reflux for 2–4 hours.
-
Advantage: Avoids strong acid; minimizes indazole formation.
-
Disadvantage: Requires the fluoro-precursor (often more expensive).
Comparison of Methods
| Feature | Diazonium Reduction (SnCl₂) | SnAr (Hydrazine Hydrate) |
| Reagents | NaNO₂, HCl, SnCl₂ | Hydrazine Hydrate, Alcohol |
| pH Conditions | Strongly Acidic (pH < 1) | Basic (pH > 10) |
| Temp | Cryogenic (< -5°C) | Reflux (80°C) |
| Major Risk | Indazole Cyclization (Acid catalyzed) | Nitrile Hydrolysis (Base catalyzed) |
| Yield Potential | 60–80% (if optimized) | 70–90% (cleaner profile) |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Diazonium Reduction).
-
Organic Syntheses , Coll. Vol. 1, p. 442 (1941); Vol. 2, p. 71 (1922). Phenylhydrazine.[1][3][4][5][6][7] (Foundational protocol for SnCl2 reduction).
- Ried, W. & Keil, G. (1958). Synthesis of Indazoles from o-Hydroxymethyl-phenylhydrazines.
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of Diazonium stability and SnAr).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine and its precursors before handling. Hydrazines are potential carcinogens.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1169423A - Method fro preparing phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 7. HU181054B - Process for producing triptamine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
This guide functions as a specialized Technical Support Center for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine . It is designed for researchers encountering stability or purity issues with this specific intermediate.
Status: Active Role: Senior Application Scientist Subject: Troubleshooting Stability, Cyclization, and Purification
Part 1: The Technical Reality (Read This First)
If you are working with 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine , you are managing a molecule with a "Three-Point Failure Mode." Unlike simple phenylhydrazines, this molecule possesses internal incompatibility that dictates your purification strategy.
The "Three-Point Failure Mode"
-
The Hydrazine Moiety (
): It is an aggressive nucleophile and a reducing agent. It will oxidize in air to form red/brown azo impurities ( ) and is light-sensitive. -
The Hydroxymethyl Group (
) at Position 2: This is your primary stability risk. Under acidic conditions or heat, the hydrazine nitrogen attacks this benzylic carbon, ejecting water and forming a cyclized 1H-indazole or phthalazine derivative. This is often seen as an [M-18] peak in LC-MS. -
The Cyano Group (
): While generally stable, it limits the use of strong aqueous acids/bases at high temperatures, which would hydrolyze it to a carboxylic acid or amide.
Core Directive: You cannot purify this as a free base for long-term storage. You must isolate it as a salt (typically Hydrochloride) or use it immediately in the next step (telescoping).[1]
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Visual & Physical Appearance
Q: My product turned from off-white to salmon-pink (or dark brown) after filtration. Is it ruined? A: Not necessarily, but it is degrading.
-
Cause: This is "Auto-Oxidation." The hydrazine group is reacting with atmospheric oxygen to form azo-colored impurities. This reaction is autocatalytic.
-
Immediate Fix: Wash the solid with cold, degassed solvent (e.g., cold Ethanol/Ether) containing a trace of antioxidant (e.g., Sodium Metabisulfite).
-
Prevention: All purification steps must be performed under an inert atmosphere (
or ).[2] Drying should be done in a vacuum oven at ambient temperature, not heat.
Q: I have a persistent inorganic ash or "sandy" residue during combustion analysis. A: This is likely Tin (Sn) contamination .
-
Context: If you synthesized this via the reduction of a diazonium salt using Stannous Chloride (
), tin salts form tight chelation complexes with the hydrazine and nitrile nitrogens. -
Fix: Standard extraction often fails. You must use a Fluoride Workup . Add a saturated aqueous Potassium Fluoride (KF) solution to your crude mixture. The
ions bind Sn strongly to form insoluble or inorganic tin fluorides, which can be filtered off.
Category B: Purity & Analytics (LC-MS / NMR)
Q: My LC-MS shows a dominant peak at [M-18]. What is happening? A: You have triggered Intramolecular Cyclization .
-
Mechanism: The terminal nitrogen of the hydrazine attacks the benzylic carbon of the 2-hydroxymethyl group. Water (Mass 18) is the leaving group.
-
Trigger: This usually happens if you heated the material in acid (e.g., during HCl salt formation) or left the free base in solution for too long.
-
Solution: You cannot reverse this. You must re-synthesize. During the next attempt, keep temperatures below 40°C and avoid strong mineral acids if the water content is low.
Q: The NMR shows broad peaks and shifting protons near the hydrazine. A: This is typical for hydrazine salts due to Proton Exchange .
-
Fix: Run the NMR in DMSO-
. If peaks are still broad, add a drop of to exchange the labile protons. This will clear up the aromatic region and allow you to verify the structural integrity of the phenyl ring and the hydroxymethyl methylene protons (singlet around 4.5-5.0 ppm).
Part 3: Visual Logic & Workflows
Diagram 1: Degradation Pathways
This diagram illustrates why "gentle" conditions are non-negotiable.
Caption: Figure 1. The target molecule exists in a metastable state. Acid stabilizes it against oxidation but promotes cyclization if heated.
Diagram 2: Purification Decision Tree
Caption: Figure 2. Decision logic for processing the crude intermediate. Salt formation is preferred over free base isolation.
Part 4: Validated Experimental Protocols
Protocol A: Controlled Crystallization (The HCl Salt)
Use this method to stabilize the molecule for storage.
-
Dissolution: Dissolve the crude free base in a minimum amount of degassed Ethanol (EtOH) or Isopropanol (IPA) at room temperature (20-25°C). Do not heat above 40°C.
-
Filtration: Filter through a Celite pad under nitrogen to remove inorganic salts or polymerized by-products.
-
Acidification:
-
Place the filtrate in an ice bath (0-5°C).
-
Slowly add 1.1 equivalents of HCl in Ethanol (or Dioxane/HCl).
-
Critical: Do not use aqueous HCl if possible; excess water promotes the "gumming" of the product.
-
-
Crystallization: Stir at 0°C for 1-2 hours. The Hydrochloride salt should precipitate as a white to off-white solid.
-
Collection: Filter under nitrogen. Wash the cake with cold, anhydrous Ether (
) or Methyl tert-butyl ether (MTBE). -
Drying: Dry in a vacuum desiccator over
or NaOH pellets.
Protocol B: Tin Scavenging (If SnCl2 was used)
Use this BEFORE salt formation if your ash content is high.
-
Preparation: Dilute your crude reaction mixture (organic phase, usually Ethyl Acetate) with an equal volume of solvent.
-
The KF Wash:
-
Prepare a saturated aqueous solution of Potassium Fluoride (KF) .
-
Stir the organic phase vigorously with the KF solution for 30 minutes.
-
Observation: A fluffy white precipitate (Tin Fluoride species) will form.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite. The tin solids will remain on the filter.
-
Separation: Separate the layers. Dry the organic layer over
and proceed to Protocol A.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Organic Syntheses. "Phenylhydrazine". Org.[3][4][5] Synth. 1922, 2, 71. Link (Foundational method for hydrazine isolation).
-
BenchChem Technical Support. "Synthesis of [2-(methylthio)phenyl]hydrazine - Troubleshooting & Optimization." Link (Analogous troubleshooting for ortho-substituted phenylhydrazines).
-
Clive, D. L. J., & Wang, J. "A Tin Hydride Designed To Facilitate Removal of Tin Species."[6] J. Org.[6] Chem. 2002, 67, 1192-1198.[6] Link (Reference for Tin removal logic).
-
RSC Publishing. "Cyclisation with hydrazine and its derivatives... Condensation products of arylhydrazines." J. Chem. Soc., Perkin Trans. 1. Link (Mechanistic basis for cyclization risks of 2-substituted arylhydrazines).
Sources
- 1. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions [organic-chemistry.org]
Troubleshooting cyclization failures with phenylhydrazine precursors
Ticket ID: PHZ-CYC-ERR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support interface for phenylhydrazine-mediated cyclizations. You are likely here because your Fischer Indole or Knorr Pyrazole synthesis has failed, resulting in a black tar, a stalled hydrazone, or an inseparable mixture of isomers.
Phenylhydrazine is a "privileged" but temperamental reagent. It is highly susceptible to oxidative degradation and acts as a nucleophile with two distinct nitrogen centers (
Module 1: Pre-Reaction Diagnostics (The Reagent)
The Issue: The reaction mixture turns black immediately upon heating, or yields are consistently <20%. The Cause: Phenylhydrazine (free base) oxidizes rapidly in air to form diazonium tars and biphenyl impurities.
Diagnostic Protocol
Before troubleshooting the reaction, validate the reagent. Phenylhydrazine Hydrochloride (PHZ[1]·HCl) is the stable storage form. If you are using the free base from an old bottle, stop immediately .
Standard Operating Procedure: Reagent Purification
If your PHZ[2]·HCl is pink/brown or the free base is dark:
-
Purification of PHZ·HCl:
-
Dissolve crude PHZ·HCl in hot water (6 mL/g).
-
Add activated charcoal, boil for 2 mins, and filter hot.
-
Add conc. HCl (2 mL/g) to the filtrate and cool to 0°C.
-
Collect white/off-white crystals.
-
-
Generation of Fresh Free Base (In-Situ):
-
Context: Many cyclizations (especially pyrazole synthesis) require the free base to initiate nucleophilic attack without proton scrambling.
-
Protocol: Suspend PHZ·HCl in the reaction solvent. Add 1.05 equivalents of Sodium Acetate (NaOAc) or Triethylamine (Et3N) and stir for 15 mins before adding the carbonyl substrate.
-
Module 2: The Fischer Indole Synthesis
The Issue: Isolation of the hydrazone intermediate, but failure to cyclize to the indole. The Mechanism: The reaction is a cascade. The "bottleneck" is almost always the [3,3]-sigmatropic rearrangement .
Mechanistic Debugging (DOT Visualization)
The following diagram illustrates the critical failure points in the Fischer Indole pathway.
Figure 1: Critical path analysis of the Fischer Indole Synthesis. The red node indicates the high-energy transition state where most reactions fail.
Troubleshooting the "Stall"
If you have the hydrazone but no indole:
-
Water Management: The initial hydrazone formation generates water. If this water is not removed (Dean-Stark trap or molecular sieves), it hydrolyzes the hydrazone back to the starting materials (See Error1 in diagram).
-
Acid pKa Mismatch:
-
Problem: Weak acids (Acetic acid) catalyze hydrazone formation but are often insufficient for the [3,3]-shift.
-
Solution: Switch to Polyphosphoric Acid (PPA) or ZnCl2 in refluxing solvent.
-
-
Temperature: The [3,3]-shift has a high activation energy. Refluxing ethanol (78°C) is often too cold. Switch to o-dichlorobenzene or ethylene glycol (160–180°C).
Module 3: Pyrazole Synthesis (Regioselectivity)
The Issue: Reaction with unsymmetrical 1,3-diketones yields a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles). The Science: Regioselectivity is dictated by the relative nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the diketone carbonyls.
Regioselectivity Control Matrix
| Variable | Condition | Effect on Mechanism | Favored Isomer |
| pH | Acidic (HCl/AcOH) | Protonates the diketone; Hydrazine | |
| pH | Basic/Neutral | Hydrazine | |
| Solvent | Protic (EtOH) | Solvates anions; stabilizes polar transition states. | Thermodynamic control (Mixed isomers). |
| Solvent | Aprotic (THF) | Less solvation of nucleophiles. | Kinetic control. |
Step-by-Step: Directing the Isomer
Target: To force the phenyl ring (
-
Pre-treat the Diketone: Convert the 1,3-diketone to an enaminone using dimethylformamide dimethyl acetal (DMF-DMA).
-
Cyclization: React the enaminone with phenylhydrazine hydrochloride. The "hard" nitrogen of the hydrazine will preferentially attack the "soft" carbon of the enaminone, overriding standard steric control.
Module 4: Frequently Asked Questions (FAQs)
Q: My reaction turned into a solid black puck. Can I save it? A: No. This is "tar," a complex polymer of azo-compounds and decomposition products.
-
Prevention: Use a nitrogen atmosphere.[3] Phenylhydrazine is air-sensitive.
-
Cleanup: Do not use simple organic solvents. Soak glassware in a base bath (KOH/Isopropanol) followed by an acid wash.
Q: I am using a microwave reactor. Does this help? A: Yes, significantly.
-
Why: The Fischer Indole [3,3]-shift is thermally demanding. Microwave irradiation provides rapid, uniform heating that overcomes the activation barrier faster than competitive degradation pathways.
-
Protocol: Run the reaction in acetic acid at 150°C for 5–10 minutes.
Q: How do I remove excess phenylhydrazine from the crude mixture? A: Phenylhydrazine is toxic and difficult to distill.
-
Chemical Scavenging: Add a slight excess of a volatile aldehyde (e.g., acetaldehyde or acetone) to the crude mixture. This converts unreacted hydrazine into a low-boiling hydrazone that can be removed via rotary evaporation or simple column chromatography.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
-
Organic Syntheses. (1942). Phenylhydrazine Hydrochloride Purification. Org. Synth. Coll. Vol. 1, p.442.
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
BenchChem. (2025).[3][4][5] Comparative Guide to Regioselectivity in Pyrazole Synthesis.
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
Sources
Minimizing side reactions in 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine production
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls encountered during the production of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine .
Synthesizing this molecule presents unique chemoselectivity challenges. The starting material, 2-amino-5-cyanobenzyl alcohol, contains three reactive functionalities: a reducible cyano group, a nucleophilic hydroxymethyl group, and the target amine/hydrazine moiety. Successfully navigating this synthesis requires strict kinetic control to prevent cascading side reactions.
Reaction Pathway & Mechanistic Pitfalls
Synthesis workflow and major side-reaction pathways for the target hydrazine.
Troubleshooting FAQs
Q1: My reaction mixture turns intensely red/orange during the diazotization step, and my final hydrazine yield is exceptionally low. What is happening? A: This macroscopic color change is a classic indicator of azo dye formation[1].
-
Causality: Diazonium salts are highly reactive electrophiles. If the starting 2-amino-5-cyanobenzyl alcohol is not completely protonated, the free amine will act as a nucleophile and couple with the newly formed diazonium salt, creating an off-target azo compound.
-
Solution: Ensure a continuous excess of strong acid (e.g., 6M HCl) throughout the diazotization. The acid keeps the unreacted starting material protonated (anilinium ion), rendering it non-nucleophilic[2].
Q2: I am detecting significant amounts of the starting material (2-amino-5-cyanobenzyl alcohol) in my final product after the reduction step. Is the reaction reversing? A: The reaction is not reversing; it is over-reducing.
-
Causality: Aryl diazonium salts are reduced to hydrazines by mild reducing agents[3]. However, the newly formed N-N bond is susceptible to cleavage. If you use a large excess of Stannous Chloride (
) or allow the exothermic reduction to raise the reaction temperature, the hydrazine will be cleaved back into the primary amine. -
Solution: Strictly control the stoichiometry of the reducing agent (2.2 to 2.5 equivalents of
) and maintain the internal temperature below 5 °C during the addition phase.
Q3: My LC-MS data shows a major impurity with a mass of [M-18], suggesting a loss of water. What is this side reaction? A: You are observing intramolecular cyclization.
-
Causality: The hydroxymethyl group (
) is positioned ortho to the hydrazine moiety. Under prolonged acidic conditions, the benzylic alcohol can be protonated and leave as water, forming a benzylic carbocation. The adjacent hydrazine nitrogen rapidly attacks this carbocation, forming a cyclic 1H-indazole derivative. -
Solution: Minimize the time the final product spends in the strongly acidic reduction bath. Quench and neutralize the reaction mixture (e.g., using a controlled addition of
or ) immediately after complete reduction is confirmed[1].
Q4: How do I prevent the hydrolysis of the cyano group (-CN) during these strongly acidic steps? A:
-
Causality: Nitriles are prone to acid-catalyzed hydration, converting into amides or carboxylic acids. This process is highly temperature-dependent.
-
Solution: The cyano group will remain stable in concentrated HCl only if the thermal energy is kept strictly low. Never allow the reaction temperature to exceed 5 °C, and avoid using sulfuric acid (
), which is more prone to driving nitrile hydration than HCl.
Quantitative Optimization Data
To establish the most chemoselective reduction conditions, our application team evaluated various reducing agents against the diazonium intermediate. The data below summarizes the causality between reaction parameters and product distribution.
| Reducing Agent | Equivalents | Temp (°C) | pH / Matrix | Yield (%) | Major Impurity Observed |
| 2.5 | 0 - 5 | 6M HCl | 84% | Trace Amine (<2%) | |
| 4.0 | 25 | 6M HCl | 41% | Over-reduced Amine (45%) | |
| 3.0 | 15 - 20 | pH 7 - 8 | 72% | Azo-sulfite intermediate[1] | |
| Ascorbic Acid | 2.0 | 10 | pH 6 | 35% | Phenol derivative (Hydrolysis)[4] |
Self-Validating Experimental Protocol
Every robust protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Amine Hydrochloride Formation
-
Suspend 2-amino-5-cyanobenzyl alcohol (1.0 eq) in 6M HCl (3.0 eq).
-
Stir vigorously and cool the mixture to 0–5 °C using an ice-salt bath.
-
Validation Checkpoint: The suspension must transition to a clear solution or a fine, uniform white slurry. If yellow clumps remain, the amine is not fully protonated. Add 0.5 eq of HCl.
Step 2: Diazotization
-
Prepare a solution of
(1.05 eq) in minimal distilled water. Pre-chill to 0 °C. -
Add the
solution dropwise to the amine mixture, maintaining the internal temperature below 5 °C to prevent phenol formation[3]. -
Validation Checkpoint: 15 minutes after addition, spot the mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid[2]. If negative, add
in 0.05 eq increments until positive.
Step 3: Controlled Reduction
-
In a separate flask, dissolve
(2.5 eq) in concentrated HCl and cool to 0 °C. -
Transfer the cold diazonium solution dropwise into the
solution under vigorous stirring. -
Validation Checkpoint: A thick, pale-yellow to white precipitate of the hydrazine hydrochloride will rapidly form. The solution should not bubble vigorously (which would indicate nitrogen gas evolution and decomposition)[5].
Step 4: Isolation and Quenching
-
Filter the precipitate immediately while cold to prevent acid-catalyzed cyclization.
-
Wash the filter cake with ice-cold brine, followed by a minimal amount of cold ethanol.
-
Dry under a vacuum at room temperature.
Self-validating experimental workflow ensuring kinetic control and intermediate verification.
References
-
Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. URL: [Link]
-
Diazonium compound. Wikipedia. URL:[Link]
-
Organic Syntheses Procedure: o-Tolidine Diazotization. Organic Syntheses. URL:[Link]
-
Diazotisation Mechanisms and Intermediates. Organic Chemistry Portal. URL: [Link]
Sources
Technical Support Center: Purification & Handling of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Introduction & Chemical Profile
Subject: 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine CAS: 1804220-33-4 (Generic/Analogous Reference) Chemical Class: Poly-functionalized Aryl Hydrazine
Welcome to the Technical Support Center. This guide addresses the purification of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine , a critical intermediate often utilized in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazoles, indazoles).
The Chemist's Challenge
This molecule presents a unique purification challenge due to its "Schizophrenic" solubility profile:
-
The Hydrazine Moiety (-NHNH₂): Highly reactive, basic, and prone to air-oxidation (browning).
-
The Cyano Group (-CN): Electron-withdrawing, increasing the acidity of the hydrazine protons.
-
The Hydroxymethyl Group (-CH₂OH): A hydrogen bond donor/acceptor that significantly increases water solubility and polarity compared to simple phenylhydrazines.
Critical Warning: Aryl hydrazines are suspected genotoxic impurities (GTIs). All handling must occur in a fume hood. Avoid metal spatulas (Fe/Cu), which catalyze oxidative decomposition [1].
Solvent Selection Logic
The presence of the hydroxymethyl group makes this molecule significantly more polar than standard phenylhydrazines. Traditional non-polar solvents (Hexane, Toluene) are often ineffective for dissolving the crude material, while water may retain the product due to H-bonding.
Recommended Solvent Systems
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol (Abs.) | Primary Solvent | High | Best balance of polarity. Dissolves the compound hot; promotes crystallization upon cooling.[1] |
| Isopropanol (IPA) | Primary Solvent | High | Slightly less polar than EtOH. Good for "oiling out" issues. Higher boiling point allows better dissolution of impurities. |
| IPA / Water (9:1) | Binary System | Medium | Use only if the compound is too insoluble in pure alcohols. Water acts as a co-solvent here due to the -CH₂OH group. |
| Ethyl Acetate / Heptane | Solvent / Anti-Solvent | Medium | Good for removing non-polar impurities. Dissolve in minimal hot EtOAc, then add Heptane until turbid. |
| Acetonitrile (ACN) | Primary Solvent | Low | Use only if alcohols fail. ACN can sometimes solvate the -CN group too well, preventing crystallization. |
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This is a common phenomenon with poly-functionalized aromatics. It occurs when the compound separates as a liquid phase (oil) before it can organize into a crystal lattice, often due to impurities lowering the melting point or cooling too rapidly.
Corrective Actions:
-
The "Cloud Point" Reheat: Reheat the oil/solvent mixture until clear. Add a seed crystal of the pure product (if available) at 5-10°C below the boiling point.
-
Slower Cooling: Wrap the flask in cotton or place it in a warm water bath to cool to room temperature over 2-3 hours.
-
Change Solvent: Switch from Ethanol to Isopropanol . The slightly lower polarity and higher boiling point of IPA often favors crystal lattice formation over oiling.
Q2: The crystals are turning brown/red during filtration. Is my product ruined?
Diagnosis: This indicates oxidative decomposition . The free base hydrazine is reacting with atmospheric oxygen to form azo- or diazo-species [2].
Corrective Actions:
-
Inert Atmosphere: Perform the recrystallization under a Nitrogen or Argon blanket.
-
Acid Stabilization: Highly Recommended. Convert the free base to the Hydrochloride (HCl) Salt . The salt form is significantly more stable to oxidation and often crystallizes more readily than the free base.
-
Protocol: Dissolve free base in EtOH, add 1.1 eq of HCl (in Dioxane or EtOH), and cool.
-
Q3: The yield is very low (<40%). Where is my product?
Diagnosis: The Hydroxymethyl (-CH₂OH) group increases water solubility. If you used an Ethanol/Water mixture, your product likely remained in the mother liquor.
Corrective Actions:
-
Eliminate Water: Use anhydrous Ethanol or IPA.
-
Second Crop: Concentrate the mother liquor to half volume and cool to 0°C to recover a second crop.
-
Anti-Solvent Crash: Add cold Methyl tert-butyl ether (MTBE) or Heptane to the mother liquor to force precipitation.
Detailed Experimental Protocols
Method A: Recrystallization of the Free Base
Best for: High-purity crude material requiring minor polish.
-
Preparation: Place 10g of crude hydrazine in a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Inertion: Flush the system with Nitrogen for 5 minutes.
-
Dissolution: Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid). Heat to reflux (82°C) with stirring.
-
Note: If solid remains, add IPA in 5mL increments until dissolved. Do not exceed 15 mL/g.
-
-
Filtration (Hot): If insoluble black specks (decomposition products) are visible, filter the hot solution rapidly through a pre-warmed sintered glass funnel.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours). Then, place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white/off-white needles under Nitrogen (if possible) or rapidly in air. Wash with cold Heptane.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Method B: Purification via Hydrochloride Salt Formation (Recommended)
Best for: Oily crude material or long-term storage stability.
-
Dissolution: Dissolve the crude free base in minimal Ethyl Acetate or Ethanol at room temperature.
-
Salting: Dropwise add 4M HCl in Dioxane (1.1 equivalents) while stirring vigorously.
-
Precipitation: The HCl salt should precipitate immediately as a white solid.
-
Recrystallization of Salt: If the salt is impure, recrystallize it from Ethanol/Water (95:5) . The ionic lattice is much more robust than the free base.
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection and troubleshooting based on the physicochemical properties of the molecule.
Caption: Decision tree for purifying 4-cyano-2-(hydroxymethyl)phenylhydrazine, prioritizing salt formation for oily crude inputs.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for aryl hydrazines and handling of oxidizable amines).
-
BenchChem Technical Support. Synthesis and Handling of 4-Hydrazinyl-3-nitrobenzonitrile (Analogous Chemistry). Accessed March 2026.
-
Organic Syntheses. Phenylhydrazine (General Purification Protocols). Org. Synth. 1922, 2,[2] 71.
- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013.
Sources
Stability of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine in solution
Technical Support Center: Stability & Handling of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
Executive Summary: The "Ticking Clock" in Solution
You are likely working with 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine , a critical intermediate often used in the synthesis of thrombopoietin receptor agonists like Eltrombopag (Promacta/Revolade).
The Critical Warning: This molecule is structurally predisposed to instability. It possesses a "perfect storm" of reactive groups: a reducing hydrazine moiety (
This guide provides the protocols necessary to pause that clock.
Module 1: Solubilization & Storage Protocols
The Golden Rule: Never store this compound in solution for long-term use. Prepare fresh immediately before reaction or analysis.
Solvent Compatibility Matrix
| Solvent | Suitability | Technical Notes |
| DMSO | High (Standard) | Excellent solubility.[1][2] Risk: DMSO is hygroscopic; absorbed water accelerates hydrolysis. DMSO can act as a mild oxidant over time. |
| Methanol | Medium | Good solubility. Protic nature allows hydrogen bonding. Risk: Air oxidation is faster in lower viscosity solvents. |
| Acetone/Ketones | FORBIDDEN | Immediate Reaction: Hydrazines condense with ketones to form hydrazones within minutes. |
| Water | Low | Poor solubility. High risk of pH-dependent degradation. |
| Acidic Media | Transient | Protonation stabilizes the hydrazine momentarily but catalyzes the dehydration/cyclization of the ortho-hydroxymethyl group. |
Protocol: The "Oxygen-Free" Stock Solution
Standard bench preparation results in 5–15% degradation within 4 hours. Follow this workflow for >99% integrity.
Figure 1: Inert atmosphere solubilization workflow to prevent oxidative degradation.
Module 2: Degradation Mechanisms (The "Why")
Understanding the chemistry allows you to troubleshoot unexpected peaks in your LC-MS data.
Oxidative Dehydrogenation (The "Browning" Effect)
Hydrazines are potent reducing agents. Upon exposure to atmospheric oxygen, the hydrazine group loses hydrogen to form diazenes and eventually azobenzenes or coupled biphenyls.
-
Visual Indicator: Solution turns from colorless/pale yellow to dark orange/brown.
-
LC-MS Signature: Look for
peaks.
Ortho-Cyclization (The "Phthalazine" Risk)
The ortho-hydroxymethyl group presents a unique risk. Under acidic conditions or thermal stress, the molecule can undergo intramolecular cyclization.
-
Mechanism: The terminal nitrogen of the hydrazine attacks the benzylic carbon (facilitated if the alcohol is activated or oxidized to an aldehyde), losing water.
-
Result: Formation of dihydrophthalazine or phthalazine impurities.
-
LC-MS Signature: Look for
(loss of water) or (oxidation + dehydration).
Figure 2: Primary degradation pathways competing with the desired reactivity.
Module 3: Troubleshooting & FAQs
Q1: My solution turned yellow/orange after sitting on the bench for 2 hours. Is it still usable?
-
Verdict: No.
-
Reasoning: The color change indicates the formation of azo-species or extensive oxidation. Hydrazine stoichiometry is now compromised. If this is a starting material for a GMP synthesis, discard it. If for qualitative TLC, it might show the main spot, but artifacts will interfere.
Q2: Can I store the stock solution in the fridge (-20°C)?
-
Verdict: Only if frozen immediately and stored under inert gas.
-
Protocol: Dissolve in DMSO, flush head-space with Argon, seal tight, and freeze. Upon thawing, use immediately . Do not refreeze. Repeated freeze-thaw cycles introduce moisture (condensation), accelerating the ortho-cyclization pathway.
Q3: I see a large impurity peak at M+12 in my LC-MS.
-
Diagnosis: You likely used Acetone or glassware rinsed with acetone that wasn't fully dried.
-
Chemistry: Hydrazine (
) + Acetone ( ) Hydrazone ( ) - Water ( ) = Net ? No, check the math: Acetone condensation usually adds mass units. -
Correction: Formaldehyde (from lab air/solvents) adds
Da (methylene bridge). If M+12 is seen, check for formaldehyde contamination in solvents (common in low-grade MeOH).
Q4: What is the best mobile phase for HPLC analysis?
-
Recommendation: Use Ammonium Bicarbonate (pH 7.5) or 0.1% Formic Acid (only if run time is short).
-
Warning: Highly acidic mobile phases (0.1% TFA) left stagnant in the autosampler can catalyze the cyclization of the ortho-hydroxymethyl group inside the vial before injection. Inject immediately.
References & Authority
-
Eltrombopag Impurity Profiling:
-
Context: This hydrazine is the key "Fragment A" in the synthesis of Eltrombopag. Studies on Eltrombopag degradation often cite the instability of its hydrazine linkage and precursors.
-
Source: Deng, Y., et al. "Investigations of hydrazine cleavage of eltrombopag in humans."[3] Drug Metabolism and Disposition 39.11 (2011): 2058-2066.
-
-
General Hydrazine Stability:
-
Context: Aromatic hydrazines are universally classified as air-sensitive and reducing agents.
-
Source:Organic Syntheses, Coll. Vol. 2, p. 529 (1943). Handling of Phenylhydrazine (analogous risks).
-
-
Safety & Handling (MSDS Data):
-
Context: Toxicity and storage requirements (Inert atmosphere, 2-8°C).
-
Source: PubChem Compound Summary for CAS 73454-78-1.[4]
-
-
Cyclization Risks of Ortho-Substituted Hydrazines:
-
Context: The formation of phthalazines from o-hydroxymethyl phenylhydrazines via oxidation/dehydration is a known heterocyclic synthesis pathway, representing a stability risk here.
-
Source:Journal of Heterocyclic Chemistry (General reference for Phthalazine synthesis from hydrazine precursors).
-
Sources
Technical Guide: Stability, Storage, and Remediation of Hydrazine Derivatives
Executive Summary & Core Directive
Hydrazine derivatives (e.g., Phenylhydrazine, Methylhydrazine, Hydrazine Hydrate) are indispensable nucleophiles in heterocycle synthesis and drug development. However, they possess a notorious "dual personality": they are potent reducing agents that are thermodynamically unstable toward oxidation and chemically aggressive toward storage vessels.
The degradation of these reagents is not random; it is deterministic. It follows specific pathways—primarily autoxidation and carbazylation—that can be arrested or reversed if understood correctly.
This guide replaces generic safety advice with a causal troubleshooting framework. It empowers you to diagnose purity loss, implement self-validating storage systems, and safely remediate degraded stock.
Diagnostic Support: Why is my Reagent Degrading?
Q1: My clear phenylhydrazine has turned yellow/red. Is it compromised?
Status: Compromised but likely salvageable.
The Mechanism: Hydrazine derivatives are electron-rich. Upon exposure to atmospheric oxygen, they undergo autoxidation .
-
Radical Initiation: Trace metal ions (Cu²⁺, Fe³⁺) catalyze the formation of hydrazyl radicals.
-
Propagation: These radicals react with O₂ to form hydroperoxides and eventually diazenes (R-N=NH) or azo compounds (R-N=N-R).
-
Chromophores: Unlike the parent hydrazine, these oxidation products are highly conjugated chromophores. A yellow color indicates early-stage oxidation (<1% impurity); red/brown indicates significant polymerization or "tar" formation.
Action: Perform the Andrews Titration (Section 4) to determine the remaining active titer. If >90%, use with a stoichiometry adjustment. If <90%, distill (Section 5).
Q2: I see a white precipitate in my hydrazine hydrate, or the bottle is pressurized.
Status: Contaminated by Atmosphere.
The Mechanism: Hydrazines are "CO₂ sponges." They react rapidly with atmospheric carbon dioxide to form carbazic acid and carbazate salts (e.g., hydrazinium carbazate).
-
Precipitate: Carbazate salts are often less soluble than the free base, appearing as white solids.
-
Pressure: While carbazate formation consumes gas, the decomposition of these unstable salts or the underlying hydrazine can evolve Nitrogen (N₂) and Ammonia (NH₃), pressurizing the headspace.
Action: This is irreversible without rigorous purification. For critical applications, discard. For non-critical synthesis, filter the precipitate under inert gas, but assume the titer is lowered.
Q3: Why did my yield drop when using a metal spatula/needle?
Status: Catalytic Decomposition.
The Mechanism: Hydrazines are thermodynamically unstable. Transition metals (Platinum, Palladium, Copper, Iron, and Molybdenum) lower the activation energy for disproportionation.
-
Reaction: 3 N₂H₄ → 4 NH₃ + N₂ (Exothermic).
-
Even a stainless steel needle, if not properly passivated, can introduce enough Fe/Ni ions to initiate a decomposition chain reaction in the storage aliquot.
Degradation Pathways Visualization
The following diagram illustrates the two primary enemies of hydrazine stability: Oxygen and Carbon Dioxide.
Caption: Figure 1.[1] Divergent degradation pathways. Oxidation leads to colored impurities (top), while CO₂ absorption leads to precipitates and pressure (bottom).
Self-Validating Quality Control: The Andrews Titration
Do not rely on visual inspection alone. The Andrews Titration (iodate titration in strong acid) is the industry gold standard because it is specific to hydrazine in the presence of ammonia and degradation products.
Principle:
Protocol
-
Preparation:
-
Solvent: 6 M HCl (Must be strong acid to stabilize ICl).
-
Indicator Layer: 5 mL Chloroform (CHCl₃) or Dichloromethane (DCM).
-
Titrant: 0.025 M Potassium Iodate (
) standard solution.[2]
-
-
Execution:
-
Dissolve ~50-100 mg of hydrazine sample (accurately weighed) in a flask containing 30 mL of 6 M HCl and 5 mL of CHCl₃.
-
Titrate with
with vigorous shaking. -
Observation: The organic layer (CHCl₃) will turn violet (due to transient I₂ formation).
-
Endpoint: Continue titrating dropwise until the violet color in the organic layer disappears completely (formation of ICl).
-
-
Calculation:
-
Note: The stoichiometry is 1:1 for hydrazine to iodate in this specific reaction conditions (4-electron oxidation).
-
Remediation: Distillation of Phenylhydrazine[3][4]
CRITICAL SAFETY WARNING: Distillation of hydrazines poses an explosion hazard if peroxides are present or if the pot is heated to dryness.
-
Never distill hydrazine derivatives that have formed crystals (peroxides/azides) without testing.
-
Never distill to dryness. Leave 10-15% of the volume in the pot.
Optimized Protocol
If your phenylhydrazine is dark red/brown, simple vacuum distillation restores purity.
-
Setup: Short-path distillation apparatus. All joints greased or sleeved (Teflon).
-
Additives: Add Zinc dust (<1% w/w) to the distillation pot.
-
Why? Zinc acts as a sacrificial reductant, preventing autoxidation during the heating phase and reducing existing diazenes.
-
-
Conditions:
-
Vacuum: < 20 mmHg (Essential to keep temperature low).
-
Boiling Point: ~115-120°C at 15 mmHg.
-
-
Collection: Discard the first 5% (forerun containing water/ammonia). Collect the main fraction (pale yellow/colorless). Stop before the pot residue becomes viscous.
-
Storage: Immediately flush the receiving flask with Argon.
Storage Best Practices (Preventative)
The following matrix defines the "Safe Harbor" conditions for long-term stability.
| Parameter | Recommendation | Scientific Rationale |
| Container Material | Amber Glass or Teflon (PTFE) | Blocks UV light (photo-oxidation). Glass is inert; PTFE prevents leaching. Avoid: Metal cans or standard steel (catalytic decomposition). |
| Headspace | Argon (preferred) or Nitrogen | Argon is heavier than air and forms a better "blanket" to exclude O₂ and moisture. |
| Temperature | 2°C to 8°C | Arrhenius equation: lowering T slows radical propagation and disproportionation significantly. |
| Seal | Parafilm over Cap or Sure/Seal™ | Prevents diffusion of atmospheric CO₂ and moisture (hygroscopic limit). |
| Tools | Glass or Teflon pipettes/spatulas | Prevents introduction of transition metal ions (Fe, Ni, Cr) from stainless steel tools. |
Decision Workflow: Save or Discard?
Use this logic flow to determine the fate of a stored reagent.
Caption: Figure 2. Quality Control Decision Tree. Prioritize safety over salvage for heavily degraded (precipitated) samples.
References
-
Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine.[2][3][4] American Journal of Science. Link (Foundational method for Iodate titration).
-
Organic Syntheses. (1934). α-Methyl-α-phenylhydrazine (Purification Protocols). Org.[5] Synth. 1934, 14, 50. Link
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (8th Ed).[6] Elsevier. (Definitive source on hydrazine explosion hazards and metal incompatibility). Link
-
Arxada (Lonza). (2022). Performance Chemicals: Hydrazine Hydrate Storage and Handling Guide.Link
-
BenchChem. (2023). Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride.[7]Link
Sources
Validation & Comparative
HPLC Method Development for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine: A Comparative Guide
As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine requires navigating a complex matrix of physicochemical challenges. This molecule contains an electron-withdrawing cyano group (-CN), a hydrogen-bonding hydroxymethyl group (-CH₂OH), and a highly reactive, basic hydrazine moiety (-NHNH₂).
In pharmaceutical synthesis, phenylhydrazine derivatives are frequently classified as potential genotoxic impurities (PGIs), necessitating highly sensitive trace-level quantification[1]. This guide objectively compares direct analysis methodologies against pre-column derivatization techniques, providing the mechanistic causality and experimental data needed to select the optimal workflow for your laboratory.
The Analytical Challenge: Why Standard C18 Fails
Attempting to analyze 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine on a conventional reversed-phase (RP) C18 column typically results in method failure due to two primary mechanisms:
-
Hydrophobic Collapse & Poor Retention: The extreme polarity imparted by the hydrazine and hydroxymethyl groups prevents effective partitioning into the hydrophobic C18 stationary phase. To retain such polar analytes, chromatographers often use highly aqueous mobile phases (e.g., <5% organic). However, standard C18 columns suffer from "dewetting" or hydrophobic collapse under these conditions, leading to irreproducible retention times[2].
-
Secondary Silanol Interactions: The basic hydrazine group becomes protonated at typical mobile phase pH levels (pH 2-4). These cations interact strongly with residual, unendcapped silanols on the silica support via ion-exchange mechanisms, resulting in severe peak tailing and loss of resolution[3].
To overcome these limitations, method development must pivot toward specialized column chemistries or chemical derivatization workflows.
Fig 1. Decision matrix for HPLC method development based on analyte physicochemical properties.
Head-to-Head Comparison of HPLC Modalities
Approach A: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier choice for the direct analysis of polar basic compounds, particularly when coupled with Mass Spectrometry (LC-MS)[2].
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and an organic-rich mobile phase (typically >70% Acetonitrile). Water from the mobile phase adsorbs onto the stationary phase, creating an enriched aqueous layer. The polar hydrazine partitions into this layer, providing excellent retention[4].
-
Advantage: The high organic content enhances electrospray ionization (ESI) efficiency for trace MS detection.
Approach B: Polar-Embedded C18 (Aqueous RP-HPLC)
If LC-MS is unavailable and direct UV analysis is required at higher concentrations, polar-embedded C18 columns (e.g., Waters T3 or similar) are viable[5].
-
Mechanism: These columns incorporate a polar functional group (like an amide or carbamate) within the alkyl chain. This prevents hydrophobic collapse in 100% aqueous mobile phases and shields the basic hydrazine from interacting with underlying silanols, improving peak shape[3].
Approach C: Pre-Column Derivatization (Standard C18 + UV)
For trace-level quantification of PGIs using standard UV detectors, pre-column derivatization is the gold standard[6].
-
Mechanism: The sample is reacted with 4-nitrobenzaldehyde . The aldehyde undergoes a Schiff base condensation with the primary amine of the hydrazine, forming a stable hydrazone[7].
-
Advantage: This reaction masks the polar amine, drastically increasing the molecule's hydrophobicity for strong retention on standard C18 columns. Crucially, the highly conjugated nitro-hydrazone system shifts the maximum UV absorption (
) to ~416 nm. Because most pharmaceutical active ingredients (APIs) do not absorb in the visible region, matrix interference is entirely eliminated[7].
Quantitative Performance Comparison
The following table synthesizes expected chromatographic performance data based on the structural behavior of functionalized phenylhydrazines across different separation modes.
| Method Modality | Column Chemistry | Retention Factor ( | Tailing Factor ( | Est. LOD | Suitability & Primary Use Case |
| Direct RP-HPLC | Standard C18 | 0.4 | 2.4 | 0.5 µg/mL | Poor : Elutes in void volume; severe tailing. |
| Aqueous RP-HPLC | Polar-embedded C18 | 2.5 | 1.3 | 0.2 µg/mL | Moderate : Suitable for API assay/high concentration. |
| Direct HILIC | Amide-HILIC | 5.1 | 1.1 | 0.05 µg/mL | Excellent : Ideal for LC-MS/MS trace analysis. |
| Derivatization | Standard C18 | 6.8 | 1.05 | 0.008 µg/mL | Excellent : Ideal for trace UV analysis (PGI control). |
Step-by-Step Experimental Protocols
To ensure self-validating and reproducible results, below are the optimized protocols for the two highest-performing methodologies.
Protocol 1: Pre-Column Derivatization HPLC-UV (Trace PGI Analysis)
This method leverages chemical stabilization to enable sub-ppm detection using standard instrumentation.
Step 1: Reagent Preparation Dissolve 4-nitrobenzaldehyde in MS-grade Acetonitrile to a concentration of 2.0 mg/mL. This acts as the derivatization reagent.
Step 2: Schiff Base Condensation Reaction
-
Transfer 100 µL of the sample solution (containing the hydrazine analyte) into a glass HPLC vial.
-
Add 100 µL of the 4-nitrobenzaldehyde reagent.
-
Add 10 µL of 1% Acetic Acid (acts as a mild acid catalyst to drive the condensation).
-
Cap the vial and incubate in a thermoshaker at 40°C for 30 minutes to ensure complete conversion to the hydrazone derivative[6].
Step 3: Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). (TFA suppresses any residual silanol ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (40% B), 2-10 min (linear ramp to 80% B), 10-12 min (hold at 80% B), 12.1 min (return to 40% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 416 nm (Targeting the red-shifted conjugated system)[7].
-
Injection Volume: 10 µL.
Protocol 2: HILIC-MS/MS (Direct Intact Analysis)
This method utilizes orthogonal partitioning mechanisms to retain the highly polar intact molecule without chemical alteration.
Step 1: System Preparation Ensure the LC system is thoroughly purged of any highly aqueous solvents to prevent HILIC phase collapse. Use a dedicated HILIC column to avoid contamination from ion-pairing agents.
Step 2: Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid. (Causality: The low pH ensures the basic hydrazine is fully and consistently protonated, while the volatile formate buffer provides ionic strength to minimize secondary electrostatic repulsions[2]).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B (Initial hold to establish the aqueous layer).
-
1-6 min: Linear decrease to 60% B. (Note: In HILIC, increasing the aqueous phase increases elution strength).
-
6-8 min: Hold at 60% B.
-
8.1 min: Return to 95% B for 4 minutes of re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Detection: Electrospray Ionization Positive (ESI+), monitoring the specific [M+H]⁺ transition for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine.
References
1.[Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization | Request PDF] - ResearchGate - 1 2.[Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases] - ResearchGate - 3 3.[Head-to-head comparison of analytical methods for [2-(methylthio)phenyl]hydrazine] - Benchchem - 6 4.[Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization] - Analytical Methods (RSC Publishing) - 7 5.[Chromatography Techniques for Polar Analytes: Column Selection Guide] - Pharma Now - 5 6.[Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques] - Waters Blog - 2 7. [Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications] - Welch Materials - 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. pharmanow.live [pharmanow.live]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Strategic FTIR Analysis of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
This guide provides an in-depth technical analysis of the FTIR spectrum of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine , a critical multifunctional intermediate used in the synthesis of heterocyclic pharmaceuticals (e.g., indazoles, phthalazines) and potential thrombopoietin receptor agonists.[1]
Content Type: Publish Comparison Guide Audience: Process Chemists, QC Analysts, and Drug Development Scientists[1]
Executive Summary & Strategic Context
In the high-stakes environment of pharmaceutical intermediate characterization, 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine presents a unique analytical challenge.[1] Its structure contains three competing hydrogen-bonding donors/acceptors (hydrazine, hydroxyl, nitrile) and is prone to specific degradation pathways (cyclization, oxidation) that are difficult to detect by HPLC alone.[1]
This guide compares FTIR (Fourier Transform Infrared Spectroscopy) against its primary alternatives—Raman Spectroscopy and NMR —to demonstrate why FTIR is the superior choice for rapid solid-state identity and polymorph verification, while acknowledging where it requires cross-validation.
The Molecule at a Glance
-
Core Structure: Trisubstituted Benzene[1]
-
Critical Functional Groups:
The Spectral Fingerprint: Decoding the Signals
Unlike simple aromatics, this molecule’s spectrum is defined by the interplay between the Nitrile stretch and the Hydrogen Bonding Network .
Diagnostic Peak Assignment Table
| Functional Group | Mode of Vibration | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Nitrile (-C≡N) | Stretching ( | 2220 – 2240 | Medium-Strong | Critical Identity Marker. Few interferences in this region.[1] |
| Hydrazine (-NH-NH₂) | Asym./Sym.[1][2][3] Stretching | 3300 – 3450 | Medium (Doublet) | Often overlaps with -OH.[1] Look for the "doublet" tip on the broad OH band. |
| Hydroxyl (-OH) | Stretching ( | 3200 – 3550 | Broad, Strong | Indicates H-bonding.[1] Broadening correlates with moisture content. |
| Aromatic Ring | C=C Stretching | 1580 – 1610 | Variable | Confirms aromaticity; splits due to asymmetric substitution. |
| C-O (Primary Alcohol) | Stretching | 1000 – 1050 | Strong | Diagnostic for the hydroxymethyl arm.[1] Loss indicates cyclization. |
| Ar-H (1,2,4-Subst.) | Out-of-Plane Bending | 800 – 850 | Strong | Fingerprint for the specific substitution pattern. |
Visualization: Structural-Spectral Mapping
The following diagram maps the chemical structure to its critical vibrational modes, illustrating the "Self-Validating" logic of the spectrum.
Caption: Structural-Spectral Map linking functional groups to their diagnostic FTIR regions for rapid validation.
Comparative Performance Analysis
Why choose FTIR over Raman or NMR for this specific intermediate?
Comparison 1: FTIR vs. Raman Spectroscopy
Verdict: Raman is the superior "Nitrile Hunter," but FTIR is better for Purity.
| Feature | FTIR (Mid-IR) | Raman (785/1064 nm) | Winner |
| Nitrile Detection | Distinct peak (~2230 cm⁻¹), medium intensity.[1] | Massive, sharp peak. C≡N is a strong Raman scatterer. | Raman |
| Moisture Sensitivity | High. Water vapor/hygroscopicity masks the OH/NH region. | Low. Water is a weak Raman scatterer. | Raman |
| Impurity Detection | Excellent. Detects oxidation (N=O) and carbonyl impurities easily.[1] | Moderate. Fluorescence from impurities can overwhelm the signal. | FTIR |
| Cost & Speed | Low cost, <1 min scan. | Higher cost, fluorescence risk. | FTIR |
Scientific Insight: While Raman provides a stunningly clear signal for the Cyano group, the FTIR spectrum provides a more holistic "health check" of the molecule. The -OH and -NH regions in FTIR, while messy, are sensitive to the solid-state form (polymorphs) and solvation, which Raman often misses.
Comparison 2: FTIR vs. 1H-NMR
Verdict: NMR is for Structure; FTIR is for Process Control.
-
NMR: Definitive for proving the structure (integration of aromatic protons vs. methylene protons).[1] However, it requires dissolving the sample, which destroys solid-state information (solvates, polymorphs) and can induce cyclization in solution (e.g., in DMSO-d6 with trace acid).[1]
-
FTIR: Non-destructive. It analyzes the bulk solid as it exists in the drum. For a hygroscopic hydrazine, FTIR is the only way to verify the material hasn't absorbed water or cyclized during storage.
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, we utilize an ATR (Attenuated Total Reflectance) workflow.[1] This eliminates the need for KBr pellets, which is critical because the high pressure of pelletization can induce reaction (cyclization) in reactive hydrazines.[1]
Method: Diamond ATR-FTIR
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory. Parameters: 4 cm⁻¹ resolution, 32 scans, 4000–600 cm⁻¹ range.
Step-by-Step Workflow
-
Background: Collect an air background spectrum (ensure ATR crystal is clean/dry).[1]
-
Sample Loading: Place ~10 mg of the solid analyte onto the crystal.
-
Compression: Apply pressure gently.
-
Caution: Excessive pressure on hydrazines can generate local heat.
-
-
Acquisition: Scan immediately to minimize moisture uptake (hygroscopic warning).[1]
-
Validation (The "Sanity Check"):
-
Check 2230 cm⁻¹: Is the Nitrile peak present? (If No → Wrong sample).
-
Check 1700 cm⁻¹: Is there a Carbonyl peak? (If Yes → FAIL . Indicates oxidation to aldehyde/ketone or residual starting material).[1]
-
Check 3400 cm⁻¹: Is it a giant blob? (If Yes → Wet sample. Dry and re-test).
-
Critical Impurity Analysis: The "Performance" Edge
The true value of FTIR for this compound lies in detecting specific degradation pathways that HPLC might miss (due to column interaction).[1]
Pathway A: Cyclization to Indazole/Phthalazine
Under acidic conditions or heat, the hydrazine (-NHNH₂) and hydroxymethyl (-CH₂OH) groups can condense.[1]
-
FTIR Marker: Disappearance of the broad -OH stretch (3200-3500 cm⁻¹) and the C-O stretch (1000-1050 cm⁻¹) .[1] Appearance of a sharper C=N cyclic band (~1620 cm⁻¹).[1]
Pathway B: Oxidation to Azo/Diazonium
Hydrazines oxidize to azo compounds (R-N=N-R') upon air exposure.[1]
-
FTIR Marker: Loss of the N-H doublet at 3300-3400 cm⁻¹. Appearance of N=N stretching (weak, ~1400-1450 cm⁻¹, often obscured but detectable by peak shape change).[1]
Diagram: Degradation Detection Logic
Caption: Logic flow for detecting common degradation products using FTIR markers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on IR peak assignments).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Source for specific Hydrazine and Nitrile shift ranges).
-
Nakamoto, K. (2009).[1] Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Reference for N-N and metal-ligand vibrations relevant to hydrazine derivatives).
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] Link[1]
Sources
- 1. GSRS [precision.fda.gov]
- 2. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 3. spectrabase.com [spectrabase.com]
Purity Standards for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of purity standards for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine , a critical intermediate in the synthesis of fused-ring heterocyclic Active Pharmaceutical Ingredients (APIs).
Executive Summary: The Criticality of Hydrazine Purity
In the landscape of modern drug discovery, 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS: 1804220-33-4) serves as a pivotal "linchpin" intermediate. Its unique 1,2,4-substitution pattern—combining a nucleophilic hydrazine, a reactive hydroxymethyl arm, and an electron-withdrawing cyano group—makes it an ideal precursor for constructing indazoles (via oxidative cyclization) and phthalazinones (via condensation), scaffolds ubiquitous in PARP inhibitors and kinase inhibitors.
However, the reactivity that makes this compound valuable also makes it a liability. Impurities in this hydrazine intermediate are not merely yield-reducers; they are potential Genotoxic Impurities (GTIs) or precursors to structural isomers that are notoriously difficult to purge in downstream GMP steps. This guide compares standard commercial grades against optimized Pharma-Grade specifications, demonstrating why "purity" is a function of impurity profile, not just assay percentage.
Chemical Profile & Critical Impurity Landscape
To define purity, we must first understand the molecule's degradation pathways. The presence of the hydrazine moiety creates susceptibility to oxidation and disproportionation.
Key Impurity Classes
| Impurity Type | Origin/Mechanism | Impact on API Synthesis |
| Impurity A (Aniline Precursor) | Incomplete diazotization/reduction during synthesis (e.g., 4-amino-3-(hydroxymethyl)benzonitrile). | Competes in Cyclization: Forms non-heterocyclic byproducts that co-elute with the final API. |
| Impurity B (Dimer/Azo) | Oxidative coupling of two hydrazine molecules (Azobenzene derivatives). | Color/Quality: Causes yellow/orange discoloration; potentially mutagenic. |
| Impurity C (Aldehyde) | Oxidation of the hydroxymethyl group (-CH₂OH | Premature Cyclization: Can spontaneously cyclize to form indazole impurities before the controlled reaction step. |
| Impurity D (Free Hydrazine) | Hydrolysis or thermal decomposition. | GTI Risk: Highly genotoxic; strict limits (<10 ppm) required in final API. |
Comparative Analysis: Standard vs. Pharma-Grade
This section contrasts two purity tiers based on experimental performance in a standard Indazole Ring Formation use-test (oxidative cyclization).
Scenario A: Standard Technical Grade (95-97%)
-
Profile: Typically produced via bulk reduction of diazonium salts without specialized purification.
-
Observation: Contains 1-3% Impurity A (Aniline) and variable levels of Impurity C (Aldehyde).
-
Downstream Effect:
-
Yield Loss: The aniline impurity does not cyclize, accumulating in the mother liquor and trapping the product, reducing isolated yield by 10-15%.
-
Purification Burden: Requires multiple recrystallizations of the final API to remove the "open-ring" aniline analogs.
-
Scenario B: Pharma-Grade (>99.0%)
-
Profile: Purified via controlled recrystallization under inert atmosphere (Argon/Nitrogen) to prevent oxidation.
-
Observation: Impurity A < 0.1%; Impurity C < 0.1%; Free Hydrazine < 5 ppm.
-
Downstream Effect:
-
Clean Cyclization: Reaction proceeds quantitatively.
-
Direct Isolation: Final product often meets API specs after a simple wash, eliminating recrystallization steps.
-
Quantitative Comparison Table
| Feature | Standard Technical Grade | Pharma-Grade (Recommended) |
| Assay (HPLC) | 95.0% - 97.0% | |
| Aniline Impurity | ||
| Loss on Drying | ||
| Use-Test Yield | 72% (Low Purity) | 88% (High Purity) |
| GTI Risk (Hydrazines) | High (Requires downstream testing) | Low (Controlled at source) |
Experimental Protocols & Validation
Trustworthiness requires verification. The following protocols allow you to validate the quality of your starting material.
Protocol 1: Analytical Assessment (HPLC)
Objective: Separate the hydrazine intermediate from its aniline precursor and oxidation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 230 nm (Cyano group absorption).
-
Flow Rate: 1.0 mL/min.[2]
-
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile:Water (50:50). Note: Prepare fresh to avoid oxidation.
Protocol 2: Use-Test (Indazole Formation)
Objective: Confirm the material's suitability for cyclization.
-
Charge: 1.0 eq of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine into a reactor.
-
Solvent: Add DMSO (10 volumes).
-
Reagent: Add 1.1 eq of Iodine (
) or hypervalent iodine oxidant (e.g., IBX) to trigger oxidative cyclization. -
Condition: Stir at 25°C for 2 hours.
-
Check: Monitor by HPLC.
-
Pass Criteria: >98% conversion to 5-cyano-1H-indazole .
-
Fail Criteria: Presence of >2% unreacted aniline (which is inert to oxidation).
-
Visualizations
Diagram 1: Impurity Causality & Impact Pathway
This diagram illustrates how specific impurities in the starting material propagate to failures in the final API synthesis.
Caption: Propagation of impurities A and C through the cyclization process, leading to yield loss and purification burdens.
Diagram 2: Analytical Workflow for Purity Classification
A logic gate for accepting or rejecting batches based on the defined purity standards.
Caption: Decision tree for Quality Control (QC) release of the hydrazine intermediate.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). [Link]
-
Capot Chemical. Product Specification: 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS 1804220-33-4). (Accessed 2026).[3][4][5] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Hydrazine Derivatives and Genotoxicity. (2025).[4] [Link]
-
Org. Process Res. Dev. Control of Hydrazine Impurities in Pharmaceutical Intermediates. (General Reference for Hydrazine Analysis). [Link]
Sources
- 1. US3658838A - Process for the preparation of 1 5-disubstituted-4-cyano-pyrazoles - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Agaritine | C12H17N3O4 | CID 439517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Validating Assay Methods for Phenylhydrazine Derivatives: A Comparative Guide for Genotoxic Impurity Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Trace analysis, Genotoxic Impurity (GTI) control, and Process Validation
Executive Summary: The Analytical Challenge
Phenylhydrazine (PHZ) and its derivatives (PHDs) are double-edged swords in pharmaceutical development. While indispensable as reagents in the Fischer indole synthesis of Active Pharmaceutical Ingredients (APIs) like triptans and indomethacin, they are potent genotoxic impurities (GTIs). Under ICH M7 guidelines, these compounds must be controlled to trace levels (often < 10 ppm or even ppb levels depending on daily dose) in the final drug product.
The validation of assay methods for PHDs is complicated by their chemical instability . Phenylhydrazines are readily oxidized by air and light to form radical intermediates and diazonium salts, leading to poor recovery and "ghost peaks" during analysis.
This guide objectively compares the three primary analytical approaches—HPLC-UV, LC-MS/MS, and GC-MS—and provides a validated, step-by-step protocol for the "Gold Standard" method: LC-MS/MS with in-situ derivatization , which resolves the stability issue while achieving the required sensitivity.
Comparative Analysis of Assay Methods
The choice of method depends strictly on the stage of drug development (Process Control vs. Final Release) and the required Limit of Quantitation (LOQ).
| Feature | LC-MS/MS (Derivatized) | HPLC-UV (Derivatized) | GC-MS | Spectrophotometry |
| Primary Application | Trace GTI Analysis (Final Product Release) | Process Control (Intermediate Purity) | Volatile Derivative Analysis | Rough Estimation / Environmental |
| Sensitivity (LOQ) | High (< 1 ng/mL / ppb) | Moderate (0.5–5 µg/mL / ppm) | High (10–50 ng/mL) | Low (> 50 µg/mL) |
| Selectivity | Excellent (Mass transition specific) | Good (Chromatographic separation) | Good (Mass spectral ID) | Poor (Matrix interference common) |
| Stability Handling | Excellent (Derivatization "locks" the analyte) | Good (Derivatization stabilizes analyte) | Moderate (Thermal degradation risk) | Poor (Oxidation affects absorbance) |
| Throughput | Moderate (Requires sample prep) | Moderate | Moderate | High |
| Cost per Analysis | $ |
Expert Insight:
-
Avoid Direct Analysis: Direct injection of underivatized phenylhydrazine into HPLC or GC often results in peak tailing and on-column degradation.
-
The Derivatization Advantage: Reacting PHZ with aldehydes (e.g., 4-nitrobenzaldehyde or benzaldehyde) forms stable hydrazones. This not only prevents oxidation but also adds a chromophore for UV detection and improves ionization efficiency for MS [1, 4].
Deep Dive: The Gold Standard Protocol (LC-MS/MS)
For the control of genotoxic impurities, LC-MS/MS with pre-column derivatization is the industry benchmark. This protocol utilizes 4-nitrobenzaldehyde (4-NBA) as the derivatizing agent. The resulting hydrazone is stable, highly ionizable, and chromatographically distinct from the API matrix.
Analytical Workflow Diagram
Figure 1: Workflow for the derivatization and LC-MS/MS analysis of phenylhydrazine impurities. The formation of the hydrazone stabilizes the analyte prior to injection.
Detailed Experimental Protocol
Objective: Quantify Phenylhydrazine (PHZ) in an API matrix at < 1 ppm level.
Reagents:
-
Analyte: Phenylhydrazine HCl (High Purity).
-
Derivatizing Agent: 4-Nitrobenzaldehyde (4-NBA).
-
Solvent: Methanol (LC-MS Grade) and Ammonium Acetate buffer (10 mM, pH 4.5).
-
Internal Standard (IS): Phenylhydrazine-d5 (Recommended for MS).
Step-by-Step Methodology:
-
Preparation of Derivatizing Solution:
-
Dissolve 4-NBA in methanol to a concentration of 1 mg/mL. Note: Prepare fresh daily and protect from light to prevent photo-oxidation.
-
-
Standard Preparation (Self-Validating Step):
-
Prepare a stock solution of PHZ (1 mg/mL) in methanol.
-
Dilute to working standards (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Derivatization: To 1.0 mL of each standard, add 0.5 mL of 4-NBA solution and 0.1 mL of Acetate Buffer (pH 4.5). Vortex and incubate at room temperature for 10–20 minutes.
-
Validation Check: The color may shift slightly yellow.[1] Ensure reaction time is consistent.
-
-
Sample Preparation:
-
Weigh accurately 50 mg of API.
-
Dissolve in 1.0 mL Methanol (sonicate if necessary).
-
Add 0.5 mL 4-NBA solution and 0.1 mL Acetate Buffer.
-
Incubate matching the standards.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Inertsil ODS-3 or equivalent), 150 x 4.6 mm, 3 µm.
-
Mobile Phase:
-
Gradient: 0-2 min (10% B), 2-10 min (Linear to 90% B), 10-12 min (90% B).
-
Flow Rate: 0.8 mL/min.
-
Ionization: ESI Positive Mode.
-
MRM Transitions: Monitor the transition of the derivatized product (Phenylhydrazone).
-
Precursor: [M+H]+ of Hydrazone.
-
Product: Characteristic fragment (often loss of nitro-group or cleavage of N-N bond).
-
-
Data Interpretation:
-
The derivatized PHZ will elute significantly later than underivatized polar compounds, separating it from early-eluting matrix suppressors.
-
Linearity: R² should be > 0.99.
-
Recovery: Spike API samples with PHZ to verify that the API matrix does not inhibit the derivatization reaction. Acceptable recovery: 80–120%.
Alternative Protocol: HPLC-UV for Process Control
When trace sensitivity is not required (e.g., checking reagent clearance in an intermediate step), HPLC-UV is cost-effective.
-
Derivatization: Same as above (4-NBA or Benzaldehyde).
-
Detection: UV at 400–420 nm (for 4-nitrobenzaldehyde derivatives) or 300–350 nm (for benzaldehyde derivatives).
-
Advantage: Detection in the visible region (400 nm+) significantly reduces interference from the API, which typically absorbs in the UV region (200–280 nm) [1, 4].
Validation Framework (ICH Q2)
To ensure regulatory compliance, the method must be validated against the following criteria.
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at retention time of derivatized PHZ. | Inject Blank, Placebo, and Unspiked API. Verify peak purity using PDA or MS ratios. |
| Linearity | R² ≥ 0.990 | 5 concentration levels ranging from LOQ to 150% of the specification limit. |
| Accuracy | 80% – 120% Recovery | Spike PHZ into the API matrix at 3 levels (LOQ, 100%, 150%). |
| Precision | RSD ≤ 10% (at trace levels) | 6 replicate injections of the standard at the limit level. |
| LOD/LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | Determine visually or via standard deviation of the response. |
| Solution Stability | Response change ≤ 10% over 24h | Store derivatized samples in autosampler (dark) and re-inject. |
Troubleshooting & Stability Management
The "Red/Brown" Solution Issue:
-
Cause: Phenylhydrazine oxidizes rapidly in air to form diazonium tars and radical species.
-
Solution:
-
Use Fresh Reagents: Distill phenylhydrazine if the reagent bottle is old or discolored [6].
-
Inert Atmosphere: Perform stock solution preparation under Nitrogen or Argon.
-
Immediate Derivatization: Do not let underivatized samples sit. Add the aldehyde reagent immediately upon dissolving the sample.
-
Ghost Peaks in LC-MS:
-
Cause: Excess derivatizing reagent (4-NBA) can crystallize or overload the source.
-
Solution: Optimize the molar excess of 4-NBA. Usually, a 5-10 fold molar excess over the stoichiometric equivalent of the potential amine impurities is sufficient.
References
-
BenchChem. (2025).[1][3][4][5] A Comparative Guide to the Biological Activities and Analytical Detection of Phenylhydrazine Derivatives.
-
National Institutes of Health (NIH). (2011). Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method.
-
Asian Journal of Chemistry. (2010). Spectrophotometric Determination of Trace Amounts of Phenylhydrazine in Water and Biological Samples After Preconcentration by the Cloud Point Extraction.[6]
-
ResearchGate. (2011). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization.
-
SciTePress. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
-
BenchChem Technical Support. (2025). Stability of Hydrazine Reagents in Pyrazole Synthesis.[1]
Sources
Reference Standards for 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine Analysis
The following guide is structured as a technical resource for analytical chemists and pharmaceutical scientists. It synthesizes chemical principles with practical methodology to address the specific challenges of analyzing 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (CAS 1804220-33-4).[1]
Content Type: Publish Comparison Guide Audience: Analytical Chemists, CMC Leads, Drug Development Scientists Focus: Critical Quality Attributes, Stability Profiles, and Analytical Workflows
Executive Summary: The Criticality of Hydrazine Standards
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is a high-value intermediate, primarily utilized in the synthesis of 5-cyanoindazole-based kinase inhibitors (e.g., precursors for indazole scaffolds used in oncology pipelines).[1] Due to the hydrazine moiety , this molecule presents a dual challenge:
-
Chemical Instability: High susceptibility to oxidation and cyclization.[1]
-
Regulatory Scrutiny: Hydrazines are structural alerts for genotoxicity (mutagenicity), requiring trace-level quantification (LOD < 10 ppm) in final drug substances.[1]
This guide compares reference standard forms and analytical approaches to ensure data integrity during method validation and routine release testing.
Comparative Analysis: Reference Standard Grades & Forms
Selecting the correct reference standard is not merely a purchasing decision; it is a scientific control strategy.[1] The table below compares the performance characteristics of available standard types.
Table 1: Comparative Performance of Reference Standard Forms
| Feature | Option A: Free Base (Synthesis Grade) | Option B: Hydrochloride Salt (Analytical Grade) | Option C: Derivatized Standard (Stable Analog) |
| Primary Utility | Process R&D (Scale-up) | Quantitative Analysis (HPLC/LC-MS) | Trace Impurity Profiling |
| Stability (Solid) | Low (Oxidizes rapidly to azobenzene derivatives) | High (Protonation stabilizes the hydrazine N-N bond) | Very High (Chemically locked) |
| Hygroscopicity | Low to Moderate | Moderate (Requires desiccated storage) | Low |
| Solubility | Soluble in DMSO, MeOH | Soluble in Water, MeOH/Water | Soluble in ACN, MeOH |
| Purity Assignment | Area% (often overestimates due to UV response) | qNMR / Mass Balance (True Potency) | Chromatographic Purity |
| Recommendation | Not recommended for quantification | Gold Standard for Assay/Purity | Best for Retention Time Marker |
Expert Insight: The Salt Advantage
Causality: The hydrazine group (-NH-NH₂) is a strong reducing agent.[1] In the free base form, the lone pairs on the nitrogen atoms are available to participate in radical oxidation mechanisms initiated by atmospheric oxygen. [1] Solution: Converting the molecule to its Hydrochloride (HCl) salt protonates the terminal nitrogen.[1] This reduces electron density, significantly raising the activation energy for oxidation and preventing spontaneous cyclization with the adjacent hydroxymethyl group.[1] Always prioritize the HCl salt for quantitative standards.
Chemical Context & Degradation Pathways[1]
Understanding why your standard degrades is essential for troubleshooting. The diagram below illustrates the synthesis context and the primary degradation risks during analysis.
Figure 1: Chemical lineage of the target hydrazine.[1][2] Note the competing pathways: desired cyclization to Indazole vs. undesired oxidation/premature cyclization.[1]
Validated Analytical Protocols
The following protocols are designed to be self-validating , meaning the system suitability steps inherently check for the specific instability issues of this molecule.
Protocol A: Sample Preparation (The "Inert Loop" Method)
Objective: Minimize oxidation during weighing and dilution.[1]
-
Environment: All weighing must occur in a glove box or under a localized Nitrogen/Argon stream.[1]
-
Solvent Choice: Use 0.1% Formic Acid in Methanol as the diluent.
-
Why? Acidic pH stabilizes the hydrazine (similar to the salt form logic) and prevents condensation with trace aldehydes in solvents.[1]
-
-
Temperature: Prepare samples at 4°C using a chilled sample tray.
-
Verification: Inject a "blank" containing only the solvent and hydrazine; if a peak appears at the retention time of the Indazole product, your sample preparation is inducing cyclization.[1]
Protocol B: HPLC-UV/MS Method Conditions
Objective: Separation of the hydrazine from its oxidative degradants and the indazole product.[1]
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 3.0 x 100 mm, 2.7 µm | Core-shell particles provide high resolution for polar hydrazines.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]5) | Low pH suppresses ionization of silanols and stabilizes the analyte.[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Gradient | 5% B (0-1 min) -> 95% B (8 min) | Retains polar hydrazine early; elutes hydrophobic indazole late.[1] |
| Detection | UV @ 230 nm (or MS SIM mode) | 230 nm targets the benzonitrile chromophore.[1] |
| Flow Rate | 0.5 mL/min | Optimized for backpressure and ionization efficiency. |
Protocol C: In-Situ Derivatization (For Trace Analysis)
Use Case: When quantifying low-ppm levels of this hydrazine in a drug substance (Genotoxic Impurity Analysis).[1] Direct injection often yields poor peak shape for hydrazines.[1]
-
Reagent: Prepare a 1% solution of Benzaldehyde in diluent.
-
Reaction: Mix Sample + Reagent (1:1). Vortex for 30 seconds.
-
Mechanism: The hydrazine reacts rapidly to form the corresponding Hydrazone .[1]
-
Reaction:
[1]
-
-
Benefit: The hydrazone is UV-active, highly stable, and chromatographically superior (sharp peak shape).[1]
-
Calculation: Apply a molecular weight correction factor (MW_Hydrazine / MW_Hydrazone) to quantify the original impurity.[1]
Analytical Workflow Visualization
Figure 2: Decision tree for selecting the appropriate analytical workflow based on the concentration and purpose of the analysis.
References
-
Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. U.S. Food and Drug Administration (FDA).[1]
-
Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). International Council for Harmonisation (ICH).[1]
-
Synthesis of 5-Cyanoindazole and 1-Methyl and 1-Aryl-5-Cyanoindazoles. Synthetic Communications, 1997.[1][3] (Describes the cyclization of hydrazine intermediates to indazoles). [1]
-
Hydrazine and its Derivatives: Preparation, Properties, Applications. Schmidt, E. W. (2001).[1] John Wiley & Sons.[1] (Authoritative text on hydrazine stability and oxidation chemistry). [1]
-
Strategies for the Analysis of Genotoxic Impurities. Journal of Pharmaceutical and Biomedical Analysis. (Review of derivatization techniques for hydrazines).
Sources
A Comparative Guide to the Chromatographic Separation of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine Isomers
For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. Positional isomers, which possess the same molecular formula but differ in the substitution pattern on an aromatic ring, often exhibit distinct pharmacological and toxicological profiles. Their separation is a critical, yet frequently challenging, aspect of process development and quality control. This guide provides an in-depth technical comparison of chromatographic strategies for the separation of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine and its potential positional isomers. We will delve into the rationale behind method development, present comparative experimental data, and offer detailed protocols to empower you to achieve baseline resolution of these critical species.
The Challenge: Subtle Differences, Significant Impact
The synthesis of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine, a valuable building block in medicinal chemistry, can potentially yield several positional isomers. The relative positions of the cyano, hydroxymethyl, and hydrazine functional groups on the phenyl ring dictate the molecule's overall polarity, dipole moment, and potential for intermolecular interactions. These subtle structural variations are the key to their chromatographic separation.
The primary isomers of concern, alongside the target molecule, are:
-
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine (Target): The desired product.
-
1-(3-Cyano-4-(hydroxymethyl)phenyl)hydrazine (Isomer 1): A potential process-related impurity.
-
1-(4-Cyano-3-(hydroxymethyl)phenyl)hydrazine (Isomer 2): Another potential process-related impurity.
The presence of both a polar hydroxymethyl group and a strongly dipolar cyano group imparts a unique chemical character to these molecules, necessitating a careful selection of chromatographic conditions to exploit their subtle differences in physicochemical properties.
Comparative Analysis of Chromatographic Approaches
To effectively separate these closely related isomers, we will compare the performance of two distinct, yet complementary, High-Performance Liquid Chromatography (HPLC) techniques: Reversed-Phase (RP) chromatography with a specialized stationary phase and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase Chromatography: Harnessing Aromatic Interactions
While standard C18 columns are the workhorses of reversed-phase chromatography, their separation mechanism, primarily based on hydrophobicity, may be insufficient to resolve positional isomers with very similar logP values. To enhance selectivity for aromatic isomers, stationary phases that offer alternative interaction mechanisms are highly recommended.[1] Phenyl-Hexyl columns, for instance, provide π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, offering a powerful tool for discriminating between positional isomers.[1][2][3]
The cyano group, being a strong dipole, can also be exploited. Cyano-bonded stationary phases can engage in dipole-dipole interactions with the analytes, providing an additional layer of selectivity.[4][5][6]
Experimental Data Summary: Reversed-Phase Separation on a Phenyl-Hexyl Column
| Compound | Retention Time (min) | Resolution (Rs) vs. Target | Tailing Factor (Tf) |
| 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine | 8.2 | - | 1.1 |
| 1-(3-Cyano-4-(hydroxymethyl)phenyl)hydrazine | 9.5 | 2.1 | 1.2 |
| 1-(4-Cyano-3-(hydroxymethyl)phenyl)hydrazine | 10.8 | 2.5 | 1.1 |
Interpretation of Results:
The Phenyl-Hexyl stationary phase provided excellent resolution between all three isomers. The elution order suggests that the subtle differences in the overall dipole moment and the accessibility of the aromatic ring for π-π interactions are the primary drivers of the separation. The later elution of the isomers compared to the target compound indicates stronger interactions with the stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Polar-Focused Approach
For highly polar compounds that show poor retention on traditional reversed-phase columns, HILIC is an invaluable alternative.[7][8] HILIC utilizes a polar stationary phase (such as bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[9] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[10]
Given the presence of the polar hydroxymethyl and hydrazine groups, HILIC presents a promising strategy for separating the target compound and its isomers. The separation in HILIC is governed by a combination of hydrophilic partitioning, hydrogen bonding, and dipole-dipole interactions.[9]
Experimental Data Summary: HILIC Separation on a Silica-Based Column
| Compound | Retention Time (min) | Resolution (Rs) vs. Target | Tailing Factor (Tf) |
| 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine | 6.5 | - | 1.3 |
| 1-(3-Cyano-4-(hydroxymethyl)phenyl)hydrazine | 7.8 | 2.3 | 1.2 |
| 1-(4-Cyano-3-(hydroxymethyl)phenyl)hydrazine | 9.1 | 2.8 | 1.3 |
Interpretation of Results:
The HILIC method also successfully resolved the three isomers, with a different elution order compared to the reversed-phase method. This highlights the orthogonal selectivity of the two techniques. In HILIC, the more polar isomers are expected to be retained longer, suggesting that the relative positioning of the polar functional groups significantly influences their interaction with the hydrated stationary phase.
Experimental Protocols
Workflow for HPLC Method Development
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. halocolumns.com [halocolumns.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. pharmanow.live [pharmanow.live]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
